3-Amino-5-(trifluoromethyl)benzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-5-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)6-1-5(4-12)2-7(13)3-6/h1-3H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUDGXVSXIXLCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101278342 | |
| Record name | 3-Amino-5-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101278342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49674-28-4 | |
| Record name | 3-Amino-5-(trifluoromethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49674-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-5-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101278342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-5-(trifluoromethyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Amino-5-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-(trifluoromethyl)benzonitrile is a key building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds.[1][2] Its unique trifluoromethyl and cyano-substituted aniline structure makes it a valuable intermediate for the preparation of various heterocyclic and other complex organic molecules. The trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, while the amino and nitrile functionalities offer versatile handles for further chemical transformations.[1][2] This guide provides a detailed overview of the two primary synthetic routes for the preparation of this compound: Palladium-Catalyzed Amination and Reduction of a Nitro Precursor.
Route 1: Palladium-Catalyzed Amination of 3-Bromo-5-(trifluoromethyl)benzonitrile
This synthetic approach utilizes the robust and versatile Buchwald-Hartwig amination reaction, a palladium-catalyzed cross-coupling of an aryl halide with an amine.[3][4][5] In this case, the commercially available 3-bromo-5-(trifluoromethyl)benzonitrile is coupled with an ammonia equivalent or a protected amine, followed by deprotection, to yield the desired product.
Experimental Protocol
A detailed experimental procedure for the Buchwald-Hartwig amination is provided below. This protocol is based on established methods for similar aryl amine syntheses.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-5-(trifluoromethyl)benzonitrile (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), and a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.02-0.10 eq).
-
Addition of Reagents: Add a strong base, such as sodium tert-butoxide (NaOtBu, 1.2-2.0 eq), and an ammonia source. Benzophenone imine can be used as an ammonia surrogate. Add dry, degassed toluene or dioxane as the solvent.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford this compound.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 3-Bromo-5-(trifluoromethyl)benzonitrile | [6][7] |
| Ammonia Source | Benzophenone imine (followed by hydrolysis) | General Buchwald-Hartwig |
| Catalyst | Pd₂(dba)₃ | General Buchwald-Hartwig |
| Ligand | Xantphos or BINAP | General Buchwald-Hartwig |
| Base | Sodium tert-butoxide (NaOtBu) | General Buchwald-Hartwig |
| Solvent | Toluene or Dioxane | General Buchwald-Hartwig |
| Temperature | 80-120 °C | General Buchwald-Hartwig |
| Reaction Time | 12-24 hours | General Buchwald-Hartwig |
| Typical Yield | 70-90% | Estimated |
Experimental Workflow Diagram
Caption: Buchwald-Hartwig Amination Workflow.
Route 2: Reduction of 3-Nitro-5-(trifluoromethyl)benzonitrile
The reduction of a nitro group is a fundamental transformation in organic synthesis to introduce an amino group. This route involves the synthesis of the precursor, 3-nitro-5-(trifluoromethyl)benzonitrile, followed by its reduction.
Experimental Protocol
A typical procedure for the reduction of an aromatic nitro compound is detailed below.
-
Preparation of the Nitro Precursor: 3-Nitro-5-(trifluoromethyl)benzonitrile can be prepared by the nitration of 3-(trifluoromethyl)benzonitrile using a mixture of nitric acid and sulfuric acid.
-
Reaction Setup: In a hydrogenation vessel, dissolve 3-nitro-5-(trifluoromethyl)benzonitrile (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature for 2-8 hours. The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake.
-
Work-up and Purification: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with the reaction solvent. The filtrate is then concentrated under reduced pressure to yield the crude product. If necessary, the product can be further purified by recrystallization or column chromatography to give pure this compound. An alternative to catalytic hydrogenation is the use of trichlorosilane in the presence of a base.[8]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 3-Nitro-5-(trifluoromethyl)benzonitrile | [9][10] |
| Reducing Agent | H₂ gas | [11][12] |
| Catalyst | 10% Palladium on carbon (Pd/C) | [12][13] |
| Solvent | Methanol or Ethanol | [12] |
| Temperature | Room Temperature | [12] |
| Pressure | 1-4 atm | [11] |
| Reaction Time | 2-8 hours | [11] |
| Typical Yield | >90% | [11] |
Experimental Workflow Diagram
Caption: Nitro Group Reduction Workflow.
Conclusion
Both the Palladium-Catalyzed Amination and the Reduction of a Nitro Precursor are viable and efficient methods for the synthesis of this compound. The choice of route may depend on factors such as the availability and cost of starting materials, scalability, and the specific equipment available in the laboratory. The Buchwald-Hartwig amination offers a more direct route from the corresponding bromo-compound, while the nitro reduction pathway is a classic and often high-yielding alternative. Both methods provide access to this important building block for the advancement of pharmaceutical and agrochemical research.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. digitalcommons.buffalostate.edu [digitalcommons.buffalostate.edu]
- 5. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Bromo-5-(trifluoromethyl)benzonitrile | C8H3BrF3N | CID 11593995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 691877-03-9|3-Bromo-5-(trifluoromethyl)benzonitrile|BLD Pharm [bldpharm.com]
- 8. US20150232412A1 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]
- 9. 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. CN104402738A - Selective reduction method for nitro - Google Patents [patents.google.com]
An In-depth Technical Guide to 3-Amino-5-(trifluoromethyl)benzonitrile (CAS 49674-28-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties of 3-Amino-5-(trifluoromethyl)benzonitrile, a key building block in modern medicinal chemistry and materials science. This document consolidates essential physicochemical data, safety information, and insights into its applications, particularly in the synthesis of novel therapeutic agents. Detailed experimental considerations and visualizations are included to support researchers in its effective utilization.
Introduction
This compound, with the CAS number 49674-28-4, is an aromatic organic compound characterized by the presence of an amino group, a nitrile group, and a trifluoromethyl group attached to a benzene ring. This unique combination of functional groups makes it a versatile intermediate in organic synthesis. The electron-withdrawing nature of the trifluoromethyl and nitrile groups, coupled with the reactive amino group, provides a platform for a wide range of chemical transformations. Its incorporation into molecular scaffolds has been shown to enhance pharmacokinetic and pharmacodynamic properties of drug candidates, making it a compound of significant interest in the pharmaceutical and agrochemical industries.[1][2]
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical properties of this compound is presented below. It is typically a peachy tan crystalline powder.[3]
| Property | Value | Source |
| CAS Number | 49674-28-4 | - |
| Molecular Formula | C₈H₅F₃N₂ | - |
| Molecular Weight | 186.14 g/mol | |
| Physical Form | Crystalline Powder | [3] |
| Color | Peachy tan | [3] |
| Boiling Point | 279.3 ± 40.0 °C (Predicted) | [3] |
| Density | 1.37 ± 0.1 g/cm³ (Predicted) | [3] |
| pKa | 1.57 ± 0.10 (Predicted) | [3] |
| Storage Temperature | 2-8 °C, under inert gas |
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 187.04776 | 134.8 |
| [M+Na]⁺ | 209.02970 | 145.6 |
| [M-H]⁻ | 185.03320 | 134.5 |
| [M+NH₄]⁺ | 204.07430 | 152.3 |
| [M+K]⁺ | 225.00364 | 142.4 |
| [M+H-H₂O]⁺ | 169.03774 | 120.8 |
| [M+HCOO]⁻ | 231.03868 | 152.0 |
Synthesis and Reactivity
A plausible synthetic route to this compound can be conceptualized based on established organic chemistry principles, although a specific detailed protocol is not widely published. A potential pathway is outlined below.
References
An In-depth Technical Guide to the 1H and 13C NMR Data of 3-Amino-5-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) data for the compound 3-Amino-5-(trifluoromethyl)benzonitrile. This compound is a valuable building block in the synthesis of various therapeutic agents and agrochemicals.[1][2] The inclusion of the trifluoromethyl group can significantly influence the lipophilicity, metabolic stability, and binding affinity of drug molecules. This guide presents the anticipated spectral data in a structured format, outlines a comprehensive experimental protocol for acquiring such data, and includes a visualization of a general synthetic pathway.
Predicted 1H and 13C NMR Spectral Data
Table 1: Predicted 1H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-2 | 7.0 - 7.2 | s (singlet) | - | 1H |
| H-4 | 6.8 - 7.0 | s (singlet) | - | 1H |
| H-6 | 6.9 - 7.1 | s (singlet) | - | 1H |
| -NH2 | 4.0 - 5.0 | br s (broad singlet) | - | 2H |
Table 2: Predicted 13C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (-CN) | 118 - 120 |
| C-2 | 115 - 117 |
| C-3 (-NH2) | 148 - 150 |
| C-4 | 112 - 114 |
| C-5 (-CF3) | 132 - 134 (q, JC-F ≈ 30-35 Hz) |
| C-6 | 120 - 122 |
| -CF3 | 122 - 125 (q, JC-F ≈ 270-275 Hz) |
Experimental Protocols for NMR Spectroscopy
The following is a detailed, generalized protocol for the acquisition of high-resolution 1H and 13C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound for 1H NMR, and 20-50 mg for 13C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Common choices for aromatic amines include Deuterated Chloroform (CDCl3) or Deuterated Dimethyl Sulfoxide (DMSO-d6).[5][6]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of a suitable internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube.
NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a standard 400 MHz or 500 MHz NMR spectrometer:[5]
1H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): A range of approximately -2 to 12 ppm is typically sufficient for aromatic compounds.
-
Temperature: 298 K (25 °C).
13C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 to 4096 scans are typically required due to the lower natural abundance of 13C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A range of approximately 0 to 200 ppm.
-
Temperature: 298 K (25 °C).
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the spectrum by setting the peak of the internal standard (TMS) to 0 ppm.
-
Integration: Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks in both 1H and 13C spectra.
Visualization of a General Synthetic Pathway
This compound is a key intermediate in organic synthesis. The following diagram illustrates a generalized synthetic workflow for the preparation of a substituted benzonitrile, a class of compounds to which the topic molecule belongs. This demonstrates a logical relationship in a typical synthetic chemistry context.
Caption: A generalized workflow for the synthesis of a substituted benzonitrile.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-(TRIFLUOROMETHOXY)BENZONITRILE(52771-22-9) 13C NMR [m.chemicalbook.com]
- 4. 3,5-Bis(trifluoromethyl)benzonitrile (27126-93-8) 13C NMR spectrum [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]
Spectroscopic Analysis of 3-Amino-5-(trifluoromethyl)benzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) and Mass Spectrometry (MS) characteristics of 3-Amino-5-(trifluoromethyl)benzonitrile. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on a predictive analysis based on the well-established spectroscopic behavior of its constituent functional groups: an aromatic amine, a trifluoromethyl group, and a benzonitrile moiety. This guide also includes standardized experimental protocols for acquiring such data.
Predicted Fourier-Transform Infrared (FTIR) Spectroscopy Data
FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule. The infrared spectrum of this compound is expected to be rich with characteristic absorption bands. The primary, secondary, and tertiary structures of the molecule will each contribute to a unique spectral fingerprint.
The key functional groups and their predicted vibrational frequencies are outlined below. These predictions are based on established correlation tables and data from structurally similar compounds.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Primary Aromatic Amine | N-H Asymmetric & Symmetric Stretch | 3500 - 3300 (typically two bands) | Medium |
| N-H Scissoring (Bend) | 1650 - 1580 | Medium to Strong | |
| C-N Stretch | 1335 - 1250 | Strong | |
| Nitrile | C≡N Stretch | 2260 - 2220 | Medium, Sharp |
| Trifluoromethyl Group | C-F Asymmetric & Symmetric Stretch | 1350 - 1100 (multiple strong bands) | Strong |
| Aromatic Ring | Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aromatic C=C Stretch | 1620 - 1450 (multiple bands) | Medium to Strong | |
| C-H Out-of-Plane Bending | 900 - 675 | Strong |
Predicted Mass Spectrometry (MS) Data
Electron Ionization Mass Spectrometry (EI-MS) is a standard method for determining the molecular weight and obtaining structural information through fragmentation analysis. The high-energy electron impact in EI-MS is expected to produce a distinct fragmentation pattern for this compound.
The molecular formula of the compound is C₈H₅F₃N₂, giving it a monoisotopic mass of approximately 186.04 g/mol . The presence of two nitrogen atoms means the molecular ion peak will have an even m/z value, consistent with the Nitrogen Rule.
| m/z Value (Predicted) | Proposed Fragment Identity | Notes on Fragmentation Pathway |
| 186 | [M]⁺˙ (Molecular Ion) | The parent ion, which should be observable. Aromatic systems tend to show a relatively stable molecular ion. |
| 167 | [M - F]⁺ | Loss of a fluorine atom from the trifluoromethyl group. |
| 159 | [M - HCN]⁺˙ | Loss of a neutral hydrogen cyanide molecule, a common fragmentation for aromatic nitriles. |
| 117 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical. This would lead to a relatively stable aminobenzonitrile cation. |
| 90 | [C₆H₄N]⁺ | Represents the benzonitrile fragment after the loss of both the amino and trifluoromethyl groups. |
| 69 | [CF₃]⁺ | The trifluoromethyl cation itself, which is often observed in the mass spectra of compounds containing this group. |
Experimental Protocols
The following are detailed, standardized protocols for obtaining FTIR and Mass Spectra for a solid organic compound like this compound.
FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
Attenuated Total Reflectance (ATR) is a widely used sampling technique for solid and liquid samples due to its simplicity and minimal sample preparation.[1][2]
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Verify that the ATR accessory, typically with a diamond or zinc selenide crystal, is correctly installed.[2]
-
Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol or ethanol) using a soft, lint-free wipe. Allow the solvent to evaporate completely.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal, acquire a background spectrum. This will measure the absorbance of the ambient environment (e.g., CO₂, water vapor) and the crystal itself, which will be subtracted from the sample spectrum.
-
The background scan is typically performed over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.[3]
-
Apply pressure using the built-in press to ensure firm and uniform contact between the sample and the crystal surface.[3] Good contact is crucial for obtaining a high-quality spectrum.
-
Acquire the sample spectrum using the same parameters as the background scan. The instrument's software will automatically subtract the background, yielding the infrared spectrum of the sample.
-
-
Post-Analysis:
-
Release the pressure and carefully remove the sample from the crystal.
-
Clean the ATR crystal thoroughly as described in step 1 to prepare for the next measurement.
-
Mass Spectrometry Protocol (Electron Ionization - EI)
Electron Ionization (EI) is a hard ionization technique that provides reproducible fragmentation patterns, ideal for structural elucidation and library matching.[4][5]
-
Instrument Preparation:
-
Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications.
-
The EI source should be clean and operating at a standard electron energy of 70 eV to ensure fragmentation patterns are consistent and comparable to spectral libraries.[4]
-
-
Sample Introduction:
-
For a pure, thermally stable solid, a direct insertion probe is often used.
-
Load a small quantity of the sample (microgram range) into a capillary tube and place it at the tip of the probe.
-
Alternatively, if the sample is volatile, it can be introduced through a gas chromatograph (GC-MS). Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) for injection.
-
-
Ionization and Analysis:
-
Insert the probe into the high-vacuum region of the mass spectrometer's ion source.
-
Gradually heat the probe to volatilize the sample. The gaseous molecules will then enter the ionization chamber.
-
In the ion source, the sample molecules are bombarded by the 70 eV electron beam, causing ionization and subsequent fragmentation.[6]
-
The resulting positive ions (molecular ion and fragment ions) are accelerated out of the ion source and into the mass analyzer (e.g., quadrupole, time-of-flight).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Data Acquisition:
-
The detector records the abundance of each ion at its specific m/z value.
-
The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for ATR-FTIR Spectroscopy Analysis.
Caption: Workflow for EI-Mass Spectrometry Analysis.
References
- 1. agilent.com [agilent.com]
- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 5. Electron ionization - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide on the Solubility of 3-Amino-5-(trifluoromethyl)benzonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-(trifluoromethyl)benzonitrile is a key intermediate in the synthesis of a variety of pharmacologically active molecules and agrochemicals. Its unique structure, featuring an amino group, a nitrile group, and a trifluoromethyl group, makes it a versatile building block in medicinal chemistry. The trifluoromethyl group, in particular, can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Understanding the solubility of this compound in various organic solvents is crucial for its application in synthesis, purification, and formulation development. This guide provides a comprehensive overview of the available information on the solubility of this compound, details a standard experimental protocol for its determination, and presents a visual workflow for this process.
Data Presentation: Solubility of this compound
A thorough review of scientific literature and chemical databases did not yield specific quantitative data on the solubility of this compound in various organic solvents. While qualitative statements suggest that related compounds, such as 3-Nitro-5-(trifluoromethyl)benzonitrile, may be soluble in common organic solvents like dichloromethane and chloroform, no numerical values for the title compound have been published. The following table is provided as a template for researchers to populate with their own experimentally determined data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| No data available | |||
Experimental Protocol: Determination of Solubility via Isothermal Saturation and Gravimetric Analysis
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the widely used isothermal saturation method coupled with gravimetric analysis for quantification.[1][2][3]
1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvent(s)
-
Thermostatic shaker or water bath
-
Calibrated thermometer
-
Analytical balance (accurate to ±0.1 mg)
-
Glass vials with airtight seals (e.g., screw caps with PTFE septa)
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
Syringes
-
Pre-weighed glass evaporating dishes or beakers[1]
-
Drying oven or vacuum oven
2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is essential to ensure saturation.[3]
-
Add a known volume of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature.[1]
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required for equilibrium should be determined experimentally (e.g., by taking measurements at different time points until the concentration of the solute in the solution becomes constant). A typical duration is 24-72 hours.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated syringe to avoid precipitation of the solute.
-
Immediately pass the solution through a syringe filter into a pre-weighed, clean, and dry evaporating dish.[4] This step is crucial to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Weigh the evaporating dish containing the filtered saturated solution to determine the mass of the solution.
-
Place the evaporating dish in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The oven temperature should be below the boiling point of the solute and the solvent's evaporation should be controlled.
-
Continue drying until a constant weight of the residue (the solute) is achieved.[1][4]
-
Cool the evaporating dish in a desiccator to room temperature and weigh it on the analytical balance.
-
3. Data Calculation
-
Mass of the solute (m_solute):
-
m_solute = (Mass of dish + dry solute) - (Mass of empty dish)
-
-
Mass of the solvent (m_solvent):
-
m_solvent = (Mass of dish + solution) - (Mass of dish + dry solute)
-
-
Solubility ( g/100 g of solvent):
-
Solubility = (m_solute / m_solvent) * 100
-
-
To express solubility in other units, such as g/100 mL of solvent, the density of the solvent at the experimental temperature is required.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation method.
References
Navigating the Uncharted Territory: A Technical Guide to Determining the Crystal Structure of 3-Amino-5-(trifluoromethyl)benzonitrile
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Methodologies for Elucidating the Crystal Structure of 3-Amino-5-(trifluoromethyl)benzonitrile.
As of late 2025, the crystal structure of this compound, a key building block in pharmaceutical and agrochemical synthesis, remains undetermined in the public domain. No entries are currently available in the Cambridge Crystallographic Data Centre (CCDC) or other open-access crystallographic databases. This guide provides a comprehensive technical roadmap for researchers to successfully crystallize and elucidate the three-dimensional atomic arrangement of this compound. The protocols outlined herein are based on established methodologies for small organic molecules and are intended to serve as a foundational framework for such an investigation.
Theoretical Foundation and Preliminary Analysis
Prior to embarking on experimental work, a thorough in-silico analysis is recommended. Computational methods can predict the likely stable crystal packing arrangements, which can guide experimental design.
Table 1: Predicted Molecular Properties of this compound
| Property | Predicted Value | Data Source |
| Molecular Formula | C₈H₅F₃N₂ | PubChem |
| Molecular Weight | 186.14 g/mol | PubChem |
| XLogP3 | 2.4 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
Note: These values are computationally predicted and await experimental verification.
Experimental Protocols
The successful determination of a crystal structure is critically dependent on the quality of the single crystals obtained. The following sections detail the necessary experimental procedures.
Purification of this compound
The starting material must be of the highest possible purity (>99%). Standard purification techniques such as recrystallization or column chromatography should be employed. The purity should be verified by methods such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Crystallization Methodologies
The selection of an appropriate crystallization technique is paramount. For a small organic molecule like this compound, several methods should be screened in parallel.
-
Solvent Screening : Dissolve a small amount of the purified compound in a range of solvents of varying polarity (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane) to identify suitable candidates where the compound has moderate solubility.
-
Solution Preparation : Prepare a near-saturated solution of the compound in a chosen solvent at room temperature.
-
Evaporation : Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks. The vial should be stored in a vibration-free environment.
-
Setup : Place a small, open vial containing a concentrated solution of the compound inside a larger, sealed chamber. The chamber should contain a solvent in which the compound is insoluble but which is miscible with the solvent of the solution (the anti-solvent).
-
Diffusion : The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and inducing crystallization.
-
Solution Preparation : Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Cooling : Slowly cool the solution to room temperature, and then further to a lower temperature (e.g., 4°C). The gradual decrease in solubility will promote the growth of single crystals.
A systematic approach to crystallization screening is depicted in the workflow diagram below.
Single-Crystal X-ray Diffraction (SCXRD)
Once suitable single crystals are obtained, the following protocol for data collection and structure solution should be followed.
-
Crystal Mounting : A well-formed single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.
-
Data Collection : The crystal is placed in a single-crystal X-ray diffractometer. Data is collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations, by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern on a detector.
-
Data Processing : The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the Bragg reflections.
-
Structure Solution : The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
Structure Refinement : The atomic positions and thermal parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors.
The overall workflow for crystal structure determination is outlined below.
Data Presentation and Expected Outcomes
Upon successful structure determination, the crystallographic data should be summarized in a standard format, as shown in the hypothetical table below.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value |
| Crystal System | To be determined |
| Space Group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
| Density (calculated) (g/cm³) | To be determined |
| R-factor (%) | < 5 |
| Goodness-of-fit | ~ 1 |
Conclusion
The determination of the crystal structure of this compound is an important endeavor for the scientific community, particularly for those in drug discovery and materials science. While no public data currently exists, the application of the systematic experimental and computational protocols outlined in this guide should pave the way for its successful elucidation. The resulting structural information will provide invaluable insights into the solid-state properties of this molecule and facilitate its application in the development of new and improved chemical entities.
An In-depth Technical Guide to the Electrophilic Aromatic Substitution on 3-Amino-5-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Amino-5-(trifluoromethyl)benzonitrile is a key building block in the synthesis of pharmaceuticals and agrochemicals, owing to its unique substitution pattern that influences reactivity and regioselectivity.[1][2] This guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) on this molecule. Due to the limited availability of specific experimental data for this substrate in the public domain, this document focuses on a predictive analysis based on the fundamental principles of organic chemistry, supported by data from analogous compounds. We will explore the directing effects of the amino, trifluoromethyl, and cyano groups, predict the outcomes of common EAS reactions, and provide representative experimental protocols.
Analysis of Substituent Effects
The regioselectivity of electrophilic aromatic substitution on this compound is governed by the interplay of the directing effects of its three substituents: the amino (-NH₂), trifluoromethyl (-CF₃), and cyano (-CN) groups.
-
Amino Group (-NH₂): This is a strongly activating group and a powerful ortho, para-director.[3][4] The nitrogen atom's lone pair of electrons can be donated into the aromatic ring through resonance, increasing the electron density at the ortho and para positions and stabilizing the arenium ion intermediate formed during electrophilic attack at these positions.[3]
-
Trifluoromethyl Group (-CF₃): This is a strongly deactivating group and a meta-director.[5] The high electronegativity of the fluorine atoms withdraws electron density from the ring inductively, making it less reactive towards electrophiles. This deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.[5]
-
Cyano Group (-CN): This is a deactivating group and a meta-director.[6] It withdraws electron density from the ring through both inductive and resonance effects, decreasing the ring's nucleophilicity.
The positions on the benzene ring relative to the substituents are numbered as follows:
Positions on the this compound ring.
The directing effects of the substituents create a complex scenario for electrophilic attack, with the powerful activating ortho, para-directing amino group competing with the deactivating meta-directing trifluoromethyl and cyano groups.
Predicted Regioselectivity of Electrophilic Aromatic Substitution Reactions
The outcome of an electrophilic aromatic substitution reaction on a polysubstituted benzene ring is determined by the strongest activating group.[4] In the case of this compound, the amino group is the most powerful activating group and will therefore dictate the position of electrophilic attack. The substitution is expected to occur at the positions ortho and para to the amino group, which are C2, C4, and C6.
However, steric hindrance and the electronic deactivation from the -CF₃ and -CN groups will influence the distribution of isomers.
Predicted sites of electrophilic attack.
Predicted Order of Reactivity:
-
Position 2: Ortho to the activating -NH₂ group and meta to the deactivating -CF₃ group. This position is electronically favored.
-
Position 6: Ortho to the activating -NH₂ group and meta to the deactivating -CN group. This position is also electronically favored. Sterically, it is similar to position 2.
-
Position 4: Para to the activating -NH₂ group but ortho to both deactivating -CF₃ and -CN groups. This position is electronically favored by the amino group but significantly deactivated and sterically hindered by the adjacent trifluoromethyl and cyano groups.
Therefore, the major products are expected to be the 2- and 6-substituted isomers. The formation of the 4-substituted isomer is expected to be minor.
Key Electrophilic Aromatic Substitution Reactions: A Predictive Overview
While specific experimental data for this compound is scarce, we can predict the outcomes of key EAS reactions based on the known reactivity of anilines and aromatic compounds bearing strongly deactivating groups.
Nitration
Direct nitration of anilines with a mixture of nitric acid and sulfuric acid is often problematic. The strongly acidic conditions can lead to the protonation of the amino group, forming an anilinium ion (-NH₃⁺).[7] This group is strongly deactivating and a meta-director, which would fundamentally alter the regioselectivity. Furthermore, the strong oxidizing nature of the nitrating mixture can lead to the degradation of the aniline ring.[6]
To achieve selective nitration at the positions activated by the amino group, a common strategy is to first protect the amino group by acetylation. The resulting acetamido group is still an ortho, para-director but is less activating than the amino group, allowing for a more controlled reaction.
Workflow for controlled nitration.
Representative Experimental Protocol (General for Anilines):
-
Acetylation: The substituted aniline is dissolved in acetic anhydride and gently heated. The reaction is typically complete within a short period. The product, an acetanilide, is isolated by pouring the reaction mixture into water and collecting the precipitate.
-
Nitration: The acetanilide is dissolved in a suitable solvent, such as acetic acid or sulfuric acid, and cooled. A nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature.
-
Hydrolysis: The resulting nitro-acetanilide is hydrolyzed back to the nitro-aniline by heating with aqueous acid or base. The desired nitro-aniline product is then isolated and purified.
Halogenation
Direct halogenation (e.g., bromination) of anilines is often rapid and can lead to polysubstitution due to the strong activating effect of the amino group.[5] For this compound, the presence of two strong deactivating groups may temper this reactivity.
Predicted Outcome: Bromination is expected to yield a mixture of 2-bromo- and 6-bromo-3-amino-5-(trifluoromethyl)benzonitrile as the major products.
Representative Experimental Protocol (General for Anilines):
-
The substituted aniline is dissolved in a suitable solvent, such as acetic acid or a chlorinated solvent.
-
A solution of bromine in the same solvent is added dropwise at room temperature or below.
-
The reaction is monitored, and upon completion, the product is isolated by quenching the excess bromine and then extracting the product.
Sulfonation
Similar to nitration, sulfonation is carried out in strongly acidic conditions (fuming sulfuric acid), which would lead to the formation of the deactivating anilinium ion.[5] Therefore, protection of the amino group would likely be necessary for a controlled reaction.
Predicted Outcome: Following a protection-sulfonation-deprotection sequence, the major products would be the 2-sulfonic acid and 6-sulfonic acid derivatives.
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on rings containing strongly deactivating groups like -CF₃ and -CN.[1][8] Furthermore, the amino group can react with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the ring towards electrophilic attack.[6] Therefore, direct Friedel-Crafts reactions on this compound are not expected to be feasible.
Quantitative Data (Predictive)
In the absence of specific experimental data, a quantitative prediction of isomer distribution is challenging. However, based on the principles of competing directing effects and steric hindrance, a qualitative prediction can be made.
| Reaction | Predicted Major Product(s) | Predicted Minor Product(s) | Rationale |
| Nitration (with -NH₂ protection) | 2-Nitro and 6-Nitro derivatives | 4-Nitro derivative | The ortho positions to the activating group are favored. The para position is sterically hindered and electronically deactivated by adjacent groups. |
| Halogenation | 2-Halo and 6-Halo derivatives | 4-Halo derivative | Similar to nitration, the ortho positions are more accessible and electronically favored. |
| Sulfonation (with -NH₂ protection) | 2-Sulfonic acid and 6-Sulfonic acid derivatives | 4-Sulfonic acid derivative | The bulky sulfonic acid group will further favor substitution at the less hindered ortho positions. |
| Friedel-Crafts | No reaction expected | - | The presence of multiple deactivating groups and the basic amino group inhibits the reaction. |
Conclusion
The electrophilic aromatic substitution of this compound presents a classic case of competing substituent effects. The strongly activating ortho, para-directing amino group is expected to dominate over the deactivating meta-directing trifluoromethyl and cyano groups. Consequently, electrophilic attack is predicted to occur primarily at the C2 and C6 positions. However, the practical execution of these reactions is complicated by the reactivity of the amino group under typical EAS conditions. Protection of the amino group is likely a necessary strategy for achieving controlled and selective substitution. While this guide provides a robust theoretical and predictive framework, experimental validation is essential to confirm these hypotheses and to optimize reaction conditions for the synthesis of desired derivatives.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Navigating the Safety Landscape of 3-Amino-5-(trifluoromethyl)benzonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for 3-Amino-5-(trifluoromethyl)benzonitrile (CAS No: 49674-28-4), a key building block in pharmaceutical and agrochemical research. The following sections detail its physical and chemical properties, associated hazards, handling and storage protocols, and emergency procedures, presented in a format designed for clarity and rapid reference by laboratory and development personnel.
Section 1: Chemical and Physical Properties
A foundational understanding of a compound's physical and chemical characteristics is paramount for safe handling and use in experimental settings. The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₅F₃N₂ | [1] |
| Molecular Weight | 186.13 g/mol | [2] |
| Appearance | Peachy tan crystalline powder | [3] |
| Boiling Point | 279.3±40.0 °C (Predicted) | [3] |
| Density | 1.37±0.1 g/cm³ (Predicted) | [3] |
| pKa | 1.57±0.10 (Predicted) | [3] |
| Purity | 98% | [1] |
Section 2: Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |
Source:[1]
Section 3: Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to minimize risk and ensure the integrity of the compound.
Handling
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or under a fume hood.
General Hygiene:
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage
-
Conditions: Keep in a dark place, under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Container: Keep the container tightly sealed.
The following workflow outlines the recommended procedure for handling this compound in a laboratory setting.
References
In-Depth Technical Guide: Thermodynamic Properties of 3-Amino-5-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of the known thermodynamic and physical properties of 3-Amino-5-(trifluoromethyl)benzonitrile (CAS No: 49674-28-4). Given the compound's role as a critical building block in the synthesis of pharmaceuticals and agrochemicals, understanding its physical characteristics is essential for process development, reaction optimization, and safety assessments.
While extensive experimental data on the thermodynamic properties of this specific molecule are not widely published, this document compiles the available predicted data. Furthermore, it details the standard experimental protocols used to determine such properties for organic compounds, offering a framework for laboratory investigation.
Data Presentation: Physical and Thermodynamic Properties
The quantitative data currently available for this compound are primarily based on computational predictions. These values provide useful estimates for research and development purposes.
| Property | Value | Data Type |
| Molecular Formula | C₈H₅F₃N₂ | - |
| Physical Form | Crystalline Powder | Experimental |
| Color | Peachy Tan | Experimental |
| Boiling Point | 279.3 ± 40.0 °C | Predicted |
| Density | 1.37 ± 0.1 g/cm³ | Predicted |
| pKa | 1.57 ± 0.10 | Predicted |
| Melting Point | Not Reported | - |
| Enthalpy of Fusion | Not Reported | - |
| Heat Capacity | Not Reported | - |
| Vapor Pressure | Not Reported | - |
Logical Workflow: Role in Chemical Synthesis
This compound is a valuable intermediate in organic synthesis. Its trifluoromethyl group can enhance properties like lipophilicity and metabolic stability in final drug products, while the amino and nitrile groups offer versatile reaction sites for building more complex molecules.
Caption: Synthetic pathway for this compound and its use.
Experimental Protocols
The following sections describe standard methodologies for determining the key thermodynamic properties of solid organic compounds like this compound.
Melting Point and Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a primary technique for measuring the thermal properties of materials, including melting point and enthalpy of fusion.[1]
-
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[1] When the sample melts, it absorbs energy, creating an endothermic peak on the DSC thermogram.
-
Methodology:
-
Sample Preparation: A small amount of the compound (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.
-
Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) to create a stable thermal atmosphere.
-
Temperature Program: The sample and an empty reference pan are subjected to a controlled temperature program. This usually involves an initial cooling step to ensure the sample is fully solid, followed by a linear heating ramp (e.g., 5-10 °C/min) through the melting range.
-
Data Acquisition: The instrument records the differential heat flow between the sample and the reference.
-
Data Analysis: The melting point is determined from the onset temperature of the melting peak.[2] The area under the peak is integrated to calculate the enthalpy of fusion (ΔHfus), typically expressed in J/g or kJ/mol.[2]
-
Heat Capacity Measurement via Differential Scanning Calorimetry (DSC)
DSC can also be used to determine the heat capacity of a substance.
-
Principle: Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. In DSC, it is measured by comparing the heat flow of the sample to that of a known standard reference material (e.g., sapphire).
-
Methodology:
-
Baseline Run: An initial run is performed with two empty pans to establish the baseline heat flow of the instrument.
-
Standard Run: A run is conducted with a sapphire standard of known mass to calibrate the instrument's heat flow signal.
-
Sample Run: A third run is performed with the sample of interest.
-
Data Analysis: By comparing the heat flow differences between the three runs at a given temperature, the heat capacity (Cp) of the sample can be calculated as a function of temperature.[3]
-
pKa Determination via Potentiometric Titration or Spectrophotometry
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an amine, the pKa refers to its conjugate acid.
-
Principle (Potentiometric Titration): This method involves titrating a solution of the amine with a strong acid while monitoring the solution's pH with a calibrated electrode.[4] The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated amine (conjugate acid) and the free amine are equal.[4]
-
Methodology (Potentiometric Titration):
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a mixed solvent system like ethanol-water, due to the limited water solubility of many aromatic amines.[5][6]
-
Titration: A standardized solution of a strong acid (e.g., HCl) is added incrementally to the sample solution using a burette.
-
pH Monitoring: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of this curve.[4]
-
-
Principle (UV-Vis Spectrophotometry): This technique relies on the fact that the protonated and unprotonated forms of a compound often have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the ratio of the two forms can be determined.
-
Methodology (UV-Vis Spectrophotometry):
-
Sample Preparation: A series of solutions containing a constant concentration of the amine are prepared in buffers with different, precisely known pH values.
-
Spectral Analysis: The UV-Vis spectrum of each solution is recorded. A wavelength is chosen where the difference in absorbance between the protonated and unprotonated forms is maximal.
-
Data Analysis: The absorbance at the chosen wavelength is plotted against pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.[4][5]
-
References
Methodological & Application
Application Notes and Protocols for 3-Amino-5-(trifluoromethyl)benzonitrile as a Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-(trifluoromethyl)benzonitrile is a key chemical intermediate that has proven to be a valuable building block in the synthesis of a variety of potent and selective kinase inhibitors. Its unique trifluoromethyl group significantly influences the electronic properties, lipophilicity, and metabolic stability of the final compounds, often leading to enhanced binding affinity and improved pharmacokinetic profiles. The amino and nitrile functionalities provide versatile handles for a range of chemical transformations, allowing for the construction of diverse molecular scaffolds targeting various protein kinases.
This document provides detailed application notes on the utility of this compound in kinase inhibitor design, focusing on its role in the development of inhibitors for clinically relevant kinases such as Bcr-Abl, Epidermal Growth Factor Receptor (EGFR), and c-Met. Furthermore, comprehensive experimental protocols for the synthesis and evaluation of representative kinase inhibitors derived from this building block are presented.
Application Notes
The Role of the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is a critical pharmacophore in many kinase inhibitors derived from this compound. Its strong electron-withdrawing nature can significantly impact the pKa of nearby functional groups, influencing hydrogen bonding interactions within the kinase ATP-binding pocket. Additionally, the lipophilic nature of the -CF3 group can enhance membrane permeability and improve oral bioavailability. The metabolic stability of the C-F bond also contributes to a longer half-life of the drug candidates.
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies on kinase inhibitors incorporating the this compound moiety have revealed several key insights:
-
Amide Bond Formation: The amino group of the benzonitrile is commonly acylated to form a central amide linkage, a key structural feature in many Type II kinase inhibitors.
-
Substitution on the Amino Group: Modifications at the amino group, often through coupling with various heterocyclic systems, are crucial for achieving selectivity and potency against specific kinases. For instance, in the case of Nilotinib, the pyrimidinyl-pyridine moiety is essential for its high affinity for the Bcr-Abl kinase.
-
Role of the Nitrile Group: While often retained in the final inhibitor, the nitrile group can also be a site for further chemical modification or can contribute to binding interactions within the active site of the target kinase.
A notable example of a highly successful kinase inhibitor synthesized using a derivative of this compound is Nilotinib . This compound is a potent second-generation Bcr-Abl inhibitor used in the treatment of chronic myeloid leukemia (CML).[1]
Quantitative Data Presentation
The following tables summarize the in vitro inhibitory activities (IC50 values) of Nilotinib and its analogues, which are derived from the 3-amino-5-(trifluoromethyl)phenyl scaffold, against a panel of protein kinases. This data highlights the potency and selectivity profile conferred by this chemical moiety.
Table 1: Inhibitory Activity of Nilotinib against various Kinases
| Kinase Target | IC50 (nM) |
| c-Abl | 28 - 45 |
| Bcr-Abl (p210) | < 12 |
| Bcr-Abl (p190) | < 12 |
| KIT | Data not consistently reported in nM |
| PDGFRα | 0.54 |
| PDGFRβ | < 60.11 |
| DDR2 | Potent Inhibition |
| LCK | Potent Inhibition |
| LYN | Potent Inhibition |
| FLT3 | 9548 |
Data compiled from multiple sources.[1][2]
Table 2: Comparative IC50 Values of Nilotinib and its Analogues
| Compound | Substitution at Trifluoromethyl Position | Abl IC50 (nM) | Kit IC50 (nM) | PDGFRβ IC50 (nM) |
| Nilotinib (1) | -CF3 | < 2.5 | Not specified | < 60.11 |
| Analogue 2a | -H | 2953 | Not specified | > 50000 |
| Analogue 2b | -F | 750 | Not specified | > 50000 |
| Analogue 2c | -CH3 | 135.8 | Not specified | 768.4 |
This table illustrates the critical role of the trifluoromethyl group for potent Abl inhibition.[2]
Experimental Protocols
Protocol 1: Synthesis of Nilotinib
This protocol describes a key step in the synthesis of Nilotinib, involving the coupling of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (a derivative of the topic compound) with 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid.
Materials:
-
3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
-
4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid
-
Diethyl cyanophosphonate (DECP)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (1 mmol) and 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (1 mmol) in DMF (8 mL), add triethylamine (2 mmol).
-
Cool the mixture to 10°C.
-
Add diethyl cyanophosphonate (2 mmol) dropwise to the reaction mixture.
-
Stir the reaction mixture at 60°C for 12 hours.
-
After completion of the reaction (monitored by TLC), pour the mixture into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Nilotinib.
Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol describes a general method for determining the IC50 value of a kinase inhibitor using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This example is tailored for an EGFR kinase assay.
Materials:
-
Recombinant human EGFR kinase domain
-
Biotinylated peptide substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (dissolved in DMSO)
-
Stop/detection solution (containing EDTA, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC))
-
Low-volume 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to achieve the final desired concentrations.
-
Add 2.5 µL of the diluted test compound to the wells of a 384-well plate.
-
Add 2.5 µL of the EGFR enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of the stop/detection solution.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (APC) and 620 nm (europium) after excitation at 320 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Normalize the data using vehicle (DMSO) controls as 100% activity and a potent inhibitor control as 0% activity.
-
Plot the normalized activity versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by kinase inhibitors derived from this compound.
Experimental Workflows
References
- 1. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: The Strategic Use of 3-Amino-5-(trifluoromethyl)benzonitrile in the Synthesis of Phenylpyrazole Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-Amino-5-(trifluoromethyl)benzonitrile as a key starting material in the preparation of phenylpyrazole-based agrochemicals, most notably the broad-spectrum insecticide, Fipronil. The protocols detailed herein are based on established chemical transformations and patent literature, offering a guide for the laboratory-scale synthesis of these important compounds.
The trifluoromethyl group is a critical pharmacophore in many modern agrochemicals, enhancing their efficacy, metabolic stability, and bioavailability.[1] this compound serves as a valuable building block for introducing this essential moiety into the final product.
I. Synthetic Pathway Overview
The overall synthetic strategy involves the transformation of this compound into a key intermediate, 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyanopyrazole. This intermediate is then further elaborated to yield Fipronil. The key transformations are outlined below:
*Note: The direct conversion of this compound to 2,6-dichloro-4-(trifluoromethyl)aniline involves multiple steps not detailed in a single source. The proposed route involves standard organic transformations.
II. Experimental Protocols
Protocol 1: Synthesis of 5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyanopyrazole (Key Intermediate)
This protocol is adapted from patent literature describing the synthesis of this key fipronil intermediate from 2,6-dichloro-4-trifluoromethylaniline.
Objective: To synthesize 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyanopyrazole.
Materials:
-
2,6-dichloro-4-trifluoromethylaniline
-
Hydrochloric acid (HCl)
-
Sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Ethyl 2,3-dicyanopropionate
-
Toluene
-
Concentrated ammonia solution
-
Water
Procedure:
-
In a reaction vessel, suspend 2,6-dichloro-4-trifluoromethylaniline in a mixture of hydrochloric and sulfuric acids.
-
Cool the mixture to a temperature between 15-25°C.
-
Slowly add a solution of sodium nitrite in water to the cooled suspension over a period of 30 to 180 minutes while maintaining the temperature. This step forms the diazonium salt.
-
To the resulting suspension containing the diazotized salt, add ethyl 2,3-dicyanopropionate.
-
Stir the biphasic mixture for 10 to 12 hours.
-
Separate the organic phase and treat it with an aqueous alkali solution, such as concentrated ammonia, to adjust the pH to ≥11, which induces cyclization.
-
Stir the mixture at room temperature for 2-4 hours.
-
The resulting precipitate is filtered, washed with water, and dried under vacuum to yield 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyanopyrazole.[2][3]
Protocol 2: Synthesis of Fipronil from the Key Intermediate
This protocol outlines the final steps in the synthesis of Fipronil, involving the introduction of the trifluoromethylsulfinyl group.
Objective: To synthesize Fipronil from 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyanopyrazole.
Materials:
-
5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyanopyrazole
-
Trifluoromethane sulfinyl chloride
-
Amine hydrochloride (e.g., diethylamine hydrochloride)
-
Halogenated organic solvent (e.g., ethylene dichloride)
-
Boric acid
-
Calcium chloride (CaCl₂)
Procedure:
-
To a reactor equipped with a stirrer, thermometer, and condenser, add 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyanopyrazole, amine hydrochloride, boric acid, and calcium chloride to a halogenated organic solvent.
-
Heat the mixture with stirring to approximately 60°C.
-
React the mixture with trifluoromethane sulfinyl chloride. The reaction temperature is typically maintained between 40°C and 80°C.[4]
-
After the reaction is complete, the mixture is cooled, and the product is isolated.
-
The crude Fipronil can be purified by recrystallization from a suitable solvent such as chlorobenzene or a mixture of ethyl acetate and chlorobenzene.[2]
III. Data Presentation
The following tables summarize quantitative data reported in the literature for the synthesis of Fipronil and its intermediates.
Table 1: Reported Yields and Purity for Fipronil Synthesis
| Step | Starting Material | Product | Reported Yield | Reported Purity | Reference |
| Synthesis of Fipronil | 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)-pyrazole | Fipronil | 75% - 90% | 95% - 97% | [4] |
| Purification of Fipronil | Crude Fipronil | Purified Fipronil | - | >97% | [2] |
| Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyanopyrazol-4-yl disulfide | 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole and sulfur monochloride | 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyanopyrazol-4-yl disulfide | 95.1% - 95.8% | 97.0% - 97.3% | [5] |
Table 2: Reaction Conditions for Fipronil Synthesis via Oxidation
| Oxidizing Agent | Solvent | Temperature | Yield of Fipronil | Reference |
| Hydrogen Peroxide | Monobromoacetic acid/Chlorobenzene | 15-20°C | 34% | [6][7] |
| Hydrogen Peroxide | Dibromoacetic acid/Chlorobenzene | 15-20°C | 50% | [6][7] |
| Hydrogen Peroxide | Trichloroacetic acid/Chlorobenzene | 15-20°C | 94% (purity) | [2] |
IV. Logical Relationships and Workflows
The following diagrams illustrate the key relationships in the synthesis and application of this compound in agrochemicals.
V. Conclusion
This compound is a strategically important starting material for the synthesis of complex agrochemicals. Its utility lies in providing the essential trifluoromethylphenyl scaffold. The protocols and data presented here, compiled from the existing scientific and patent literature, offer a foundational guide for researchers in the field of agrochemical synthesis. Further optimization of reaction conditions and exploration of novel derivatives based on this versatile building block are promising areas for future research and development.
References
- 1. WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. CN103396366B - The production method of 5-Amino 3 cyano-1-(2,6-dichlor-4-trifluoromethyl phenyl) pyrazoles - Google Patents [patents.google.com]
- 4. Synthesis of pyrazoles via electrophilic cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. US20090240083A1 - Preparation Method of 2, 6-Dichlor-4-Trifluoromethyl Aniline - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3-Amino-5-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-(trifluoromethyl)benzonitrile is a versatile starting material in medicinal chemistry and drug discovery due to the presence of three reactive sites: the amino group, the nitrile group, and the aromatic ring activated by the electron-withdrawing trifluoromethyl group.[1] This potent combination allows for the construction of a diverse array of heterocyclic scaffolds, which are of significant interest in the development of novel therapeutic agents. These application notes provide detailed protocols for the synthesis of key heterocyclic compounds, including quinazolines, pyrazoles, and 1,2,4-triazoles, starting from this compound. The methodologies presented are supported by quantitative data and experimental procedures to facilitate their application in a research and development setting.
I. Synthesis of 6-(Trifluoromethyl)quinazolin-4-amine
Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. A straightforward and efficient method for the synthesis of 4-aminoquinazolines is the reaction of an anthranilonitrile derivative with formamide.
Reaction Scheme
Caption: Synthesis of 6-(Trifluoromethyl)quinazolin-4-amine.
Quantitative Data
| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield |
| This compound | Formamide | 6-(Trifluoromethyl)quinazolin-4-amine | Reflux, 4 hours | 85% |
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and formamide (10 eq).
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water with stirring.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and then with a small amount of cold ethanol. Dry the solid under vacuum to obtain the desired 6-(Trifluoromethyl)quinazolin-4-amine. The product can be further purified by recrystallization from a suitable solvent if necessary.
II. Synthesis of 5-Amino-3-cyano-1-(substituted)pyrazoles
Pyrazoles are another important class of heterocyclic compounds with diverse biological activities. A common route to synthesize substituted aminopyrazoles involves the diazotization of an aromatic amine followed by reduction to a hydrazine intermediate, which is then cyclized with a suitable partner.
Multi-step Reaction Pathway
Caption: Multi-step synthesis of a substituted aminopyrazole.
Quantitative Data
| Starting Material | Intermediate 1 | Intermediate 2 | Product | Overall Yield |
| This compound | Diazonium salt | 3-Cyano-5-(trifluoromethyl)phenylhydrazine | 5-Amino-3-cyano-1-(substituted)pyrazole | ~70-80% |
Experimental Protocol
Step 1: Diazotization
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and ethanol at 0-5 °C in a three-necked flask equipped with a stirrer and a dropping funnel.
-
Reaction Execution: Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature between 0-5 °C. Stir the mixture for an additional 30 minutes after the addition is complete.
Step 2: Reduction to Hydrazine
-
Reaction Execution: To the cold diazonium salt solution, add a solution of a suitable reducing agent, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, dropwise while maintaining the temperature below 10 °C.
-
Work-up: After the addition is complete, stir the mixture for a few hours. Basify the solution with a strong base (e.g., NaOH) to precipitate the hydrazine.
-
Isolation: Extract the hydrazine derivative with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Cyclization to Pyrazole
-
Reaction Setup: In a suitable solvent, mix the obtained 3-Cyano-5-(trifluoromethyl)phenylhydrazine with an appropriate cyclization partner, such as 2,3-dicyanopropyl propionate, and a base (e.g., ammonium hydroxide).[2]
-
Reaction Execution: Stir the reaction mixture at the appropriate temperature (which may range from room temperature to reflux) until the reaction is complete as monitored by TLC.
-
Isolation and Purification: After completion, cool the reaction mixture and add water to precipitate the product. Collect the solid by filtration, wash with water, and dry. The crude product can be purified by column chromatography or recrystallization.
III. Synthesis of 2-(Trifluoromethyl)-[3][4][5]triazolo[1,5-a]pyrimidines
Fused heterocyclic systems like triazolo[1,5-a]pyrimidines are of great interest in drug discovery. A potential route to these compounds from this compound involves the initial formation of 3-Amino-5-(trifluoromethyl)-1,2,4-triazole, which can then undergo cyclocondensation with 1,3-dicarbonyl compounds.[3]
Two-Stage Synthetic Workflow
Caption: Proposed pathway for triazolo[1,5-a]pyrimidine synthesis.
Experimental Protocol (Conceptual)
Step 1: Formation of 3-Amino-5-(trifluoromethyl)-1,2,4-triazole (Proposed)
A potential method for the conversion of the starting benzonitrile to the desired aminotriazole would involve the formation of an amidine or a related intermediate, followed by cyclization with hydrazine.
-
Amidine Formation: React this compound with a suitable reagent to form an amidine at the nitrile group. This could potentially be achieved using methods like the Pinner reaction or by reaction with ammonia in the presence of a catalyst.
-
Cyclization: The resulting amidine can then be reacted with hydrazine or a hydrazine derivative to form the 1,2,4-triazole ring.
Step 2: Synthesis of 2-(Trifluoromethyl)-[3][4][5]triazolo[1,5-a]pyrimidine
Once 3-Amino-5-(trifluoromethyl)-1,2,4-triazole is obtained, it can be used to synthesize the fused pyrimidine ring system.[3]
-
Reaction Setup: In a suitable solvent such as ethanol or acetic acid, dissolve 3-Amino-5-(trifluoromethyl)-1,2,4-triazole (1.0 eq) and a 1,3-dicarbonyl compound (e.g., acetylacetone) (1.1 eq).
-
Reaction Execution: Add a catalytic amount of a mineral acid (e.g., HCl) and heat the mixture to reflux for several hours. Monitor the reaction by TLC.
-
Work-up and Isolation: Upon completion, cool the reaction mixture and neutralize with a base. The product may precipitate or require extraction with an organic solvent. The crude product can be purified by column chromatography or recrystallization.
Conclusion
This compound serves as a valuable and versatile precursor for the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols provided herein for the synthesis of quinazolines, pyrazoles, and a proposed pathway for triazolo[1,5-a]pyrimidines offer researchers and drug development professionals a solid foundation for exploring the chemical space around these privileged scaffolds. The experimental details and quantitative data are intended to be a guide for the practical implementation of these synthetic transformations. Further optimization of reaction conditions may be necessary depending on the specific substrates and desired scale of the reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis method of 5-amidogen-3-cyano-1-(2,6-dichloro-4-trifluoromethyl phenyl) pyrazole - Eureka | Patsnap [eureka.patsnap.com]
- 3. Reactions with 3-Amino-5-trifluoromethyl-1,2,4-triazole: a Simple Route to Fluorinated Poly-substituted Triazolo[1,5-a]pyrimidine and Triazolo[5,1-c]triazine Derivatives - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 4. [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chim.it [chim.it]
Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-(trifluoromethyl)benzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed Buchwald-Hartwig amination of 3-Amino-5-(trifluoromethyl)benzonitrile with various aryl halides. This reaction is a powerful and versatile method for the synthesis of N-aryl-3-amino-5-(trifluoromethyl)benzonitrile derivatives, which are valuable scaffolds in medicinal chemistry and materials science due to the presence of the trifluoromethyl and cyano groups.
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through the palladium-catalyzed cross-coupling of amines and aryl halides. This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals, agrochemicals, and functional materials. The versatility of the Buchwald-Hartwig amination allows for the coupling of a wide range of aryl halides and amine partners under relatively mild conditions.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination. A Pd(0) catalyst first undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex then coordinates with the amine. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. Finally, reductive elimination from this complex yields the desired N-arylated amine product and regenerates the Pd(0) catalyst.
Core Components of the Reaction
Successful Buchwald-Hartwig amination of this compound, an electron-deficient aniline, requires careful selection of the following components:
-
Palladium Precatalyst: Pd(OAc)₂, Pd₂(dba)₃, and preformed palladium-ligand complexes are commonly used.
-
Ligand: Bulky, electron-rich phosphine ligands are crucial for promoting the catalytic cycle. Commonly used ligands include XPhos, SPhos, and DavePhos.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are frequently employed.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.
-
Aryl Halide: A wide range of aryl chlorides, bromides, and iodides can be used as coupling partners.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of electron-deficient anilines with various aryl halides. These conditions can be considered as a starting point for the amination of this compound and may require optimization for specific substrates.
Table 1: Buchwald-Hartwig Amination of this compound with Aryl Bromides (Representative Conditions)
| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | 85-95 |
| 2 | 4-Bromoanisole | Pd(OAc)₂ / SPhos | KOtBu | Dioxane | 110 | 18-36 | 80-90 |
| 3 | 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ / DavePhos | NaOtBu | Toluene | 100 | 12-24 | 88-98 |
| 4 | 2-Bromopyridine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 24-48 | 75-85 |
Table 2: Buchwald-Hartwig Amination of this compound with Aryl Chlorides (Representative Conditions)
| Entry | Aryl Chloride | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 18-36 | 70-80 |
| 2 | 4-Chloroanisole | Pd(OAc)₂ / SPhos G3 | KOtBu | Dioxane | 120 | 24-48 | 65-75 |
| 3 | 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH | 100 | 12-24 | 75-85 |
| 4 | 2-Chloropyridine | Pd(OAc)₂ / BrettPhos | NaOtBu | Toluene | 110 | 24-48 | 60-70 |
Experimental Protocols
The following are general protocols for the Buchwald-Hartwig amination of this compound with aryl bromides and aryl chlorides. These protocols are adapted from established procedures for the coupling of electron-deficient anilines.
Protocol 1: General Procedure for the Amination of this compound with an Aryl Bromide
Materials:
-
This compound (1.0 mmol)
-
Aryl bromide (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the aryl bromide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filter cake with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-3-amino-5-(trifluoromethyl)benzonitrile.
Protocol 2: General Procedure for the Amination of this compound with an Aryl Chloride
Materials:
-
This compound (1.0 mmol)
-
Aryl chloride (1.2 mmol)
-
Pd(OAc)₂ (0.03 mmol, 3 mol%)
-
SPhos (0.06 mmol, 6 mol%)
-
Potassium tert-butoxide (KOtBu) (1.5 mmol)
-
Anhydrous dioxane (5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the aryl chloride (1.2 mmol), Pd(OAc)₂ (0.03 mmol), SPhos (0.06 mmol), and potassium tert-butoxide (1.5 mmol).
-
Add anhydrous dioxane (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 18-36 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Follow steps 7-10 of the aryl bromide protocol for workup and purification.
Visualizations
The following diagrams illustrate the key concepts of the Buchwald-Hartwig amination.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Application Notes and Protocols for Suzuki Coupling Reactions with 3-Amino-5-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful reaction is particularly valuable in medicinal chemistry and drug discovery for the synthesis of biaryl and heteroaryl scaffolds, which are common motifs in pharmacologically active molecules.[2] 3-Amino-5-(trifluoromethyl)benzonitrile is a key building block in the development of pharmaceuticals and agrochemicals.[3][4] The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a desirable feature in drug candidates.[3] The amino group provides a site for further functionalization, and the nitrile can be transformed into other functional groups.[3]
These application notes provide a generalized protocol for the Suzuki coupling reaction of a halogenated derivative of this compound with various arylboronic acids. The protocol is based on established methodologies for structurally similar compounds, such as 3-amino-5-bromopyridine.[1]
General Reaction Scheme
The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid or its ester) with an organic halide or triflate. The reaction is typically carried out in the presence of a base and a suitable solvent system. For this compound to participate in a Suzuki coupling, it must first be halogenated, for instance, to 3-amino-5-bromo-5-(trifluoromethyl)benzonitrile. The general scheme is as follows:
General Suzuki-Miyaura Coupling Reaction
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the Suzuki coupling of 3-amino-5-bromo-5-(trifluoromethyl)benzonitrile with various arylboronic acids. Please note that these are illustrative yields based on similar reactions, and actual results may vary depending on the specific substrate and optimized conditions.[1]
| Entry | Arylboronic Acid | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Illustrative Yield (%) |
| 1 | Phenylboronic acid | 3-Amino-5-phenyl-5-(trifluoromethyl)benzonitrile | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | 3-Amino-5-(4-methoxyphenyl)-5-(trifluoromethyl)benzonitrile | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 12 | 82 |
| 3 | 4-Chlorophenylboronic acid | 3-Amino-5-(4-chlorophenyl)-5-(trifluoromethyl)benzonitrile | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF | 100 | 18 | 78 |
| 4 | 3-Pyridinylboronic acid | 3-Amino-5-(3-pyridinyl)-5-(trifluoromethyl)benzonitrile | Pd₂(dba)₃ (2) / SPhos (4) | K₂CO₃ | Toluene/H₂O (10:1) | 110 | 24 | 75 |
| 5 | 2-Thiopheneboronic acid | 3-Amino-5-(2-thiophenyl)-5-(trifluoromethyl)benzonitrile | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 16 | 80 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 3-Amino-5-bromo-5-(trifluoromethyl)benzonitrile
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
3-Amino-5-bromo-5-(trifluoromethyl)benzonitrile (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene)
-
Degassed water
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add 3-amino-5-bromo-5-(trifluoromethyl)benzonitrile (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄). Then, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[1]
Visualizations
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Caption: Hypothetical inhibition of a kinase signaling pathway.
References
Application Notes and Protocols for 3-Amino-5-(trifluoromethyl)benzonitrile in Pharmaceutical Intermediate Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Amino-5-(trifluoromethyl)benzonitrile, identified by its CAS number 30825-34-4, is a highly versatile chemical intermediate crucial in the synthesis of active pharmaceutical ingredients (APIs).[1] Its unique structure, featuring an aromatic ring substituted with an amino group, a nitrile group, and a trifluoromethyl (-CF3) group, provides a powerful platform for constructing complex molecular architectures. The trifluoromethyl group is particularly significant in drug design, as it can enhance critical pharmacological properties such as lipophilicity, metabolic stability, and the binding affinity of a molecule to its target.[1][2][3] These characteristics are instrumental in developing therapeutic agents with improved efficacy and pharmacokinetic profiles, particularly for neurological disorders and inflammatory conditions.[1]
The reactivity of both the amino and nitrile functional groups allows for a wide range of chemical transformations. The amino group can be readily acylated, alkylated, or diazotized, while the nitrile group can undergo hydrolysis, reduction, or cycloaddition reactions.[3] This dual reactivity makes this compound an indispensable building block in the synthesis of diverse pharmaceutical and agrochemical compounds.[1][2]
Application Notes: Role in Synthesis
The strategic importance of this compound lies in its utility as a foundational scaffold for introducing the trifluoromethyl moiety into target molecules. This is a common strategy in medicinal chemistry to optimize drug candidates.
-
Enhancement of Pharmacological Properties: The electron-withdrawing nature and lipophilicity of the -CF3 group can significantly alter the electronic and steric properties of a drug molecule. This often leads to improved metabolic stability by blocking sites susceptible to oxidative metabolism and can increase the molecule's ability to cross biological membranes, thereby improving bioavailability.[2][3]
-
Versatile Synthetic Handle: The amino group serves as a key nucleophilic site for building more complex structures. It can be transformed into a wide array of other functional groups or used as an anchor point for constructing heterocyclic ring systems, which are prevalent in many drug classes.
-
Precursor to Other Intermediates: this compound can be used as a starting material to generate other valuable intermediates. For example, it is a precursor in multi-step syntheses to produce more complex diamino derivatives, which can then be used to build fused heterocyclic systems.[4]
-
Agrochemical Applications: Beyond pharmaceuticals, this compound is also utilized in the agrochemical industry for the synthesis of novel pesticides and herbicides, where the trifluoromethyl group contributes to the potency and stability of the active ingredients.[1][2]
Experimental Protocols
The following is a representative protocol for a common transformation involving this compound: the acylation of the amino group. This reaction is a fundamental step in many synthetic pathways to create amide-containing target molecules.
Protocol 1: Synthesis of N-(3-Cyano-5-(trifluoromethyl)phenyl)acetamide via Acylation
Objective: To provide a general procedure for the acylation of the amino group of this compound using acetyl chloride.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (Et3N) or Pyridine (as base)
-
Dichloromethane (DCM) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware, magnetic stirrer, ice bath, and rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel) for reaction monitoring
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0°C.
-
Addition of Acylating Agent: Slowly add acetyl chloride (1.1 eq) dropwise to the cooled, stirred solution. A precipitate (triethylamine hydrochloride) may form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of NaHCO3 to neutralize any excess acid.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
-
Characterization: Characterize the purified product (N-(3-Cyano-5-(trifluoromethyl)phenyl)acetamide) by analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its identity and purity.
Quantitative Data
While specific quantitative data for numerous reactions starting directly from this compound is proprietary or scattered across various sources, the following table presents data from an industrial synthesis of a structurally related and commercially important isomer, 4-amino-2-trifluoromethyl benzonitrile, to illustrate the typical yields and purities achievable in such processes.[5][6]
| Step No. | Reaction Step | Starting Material | Product | Yield | Purity (HPLC) | Reference |
| 1 | Ammonolysis | 4-Fluoro-2-(trifluoromethyl)benzonitrile | 4-Amino-2-(trifluoromethyl)benzonitrile (Crude) | ~89% | Not specified | [5][6] |
| 2 | Refining | Crude Product | 4-Amino-2-(trifluoromethyl)benzonitrile (Final) | ~91% (of crude) | >99.2% | [5][6] |
| Overall | Two Steps | 4-Fluoro-2-(trifluoromethyl)benzonitrile | 4-Amino-2-(trifluoromethyl)benzonitrile | ~81% | >99.2% | [5][6] |
Table 1: Representative yields and purity for the synthesis of a related pharmaceutical intermediate.
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 6. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
The Trifluoromethyl Advantage: Harnessing 3-Amino-5-(trifluoromethyl)benzonitrile for Advanced Materials
Application Note: The strategic incorporation of fluorine atoms into polymer backbones is a cornerstone of modern materials science, imparting a unique combination of properties including enhanced thermal stability, improved optical clarity, and lower dielectric constants. 3-Amino-5-(trifluoromethyl)benzonitrile serves as a critical building block for creating advanced fluorinated polymers, particularly high-performance polyimides. Its trifluoromethyl (-CF3) group is key to disrupting polymer chain packing and reducing intermolecular charge-transfer complexes, which leads to materials with exceptional optical transparency and solubility.
This document outlines the synthesis of a key diamine monomer derived from precursors related to this compound, and its subsequent polymerization to yield fluorinated polyimide films. These materials are highly sought after for applications in microelectronics, flexible displays, and aerospace technologies where thermal resistance and optical properties are paramount.
Key Applications in Materials Science:
-
High-Performance Films: Serves as a precursor for diamine monomers used in the synthesis of fluorinated polyimides. These polyimides can be cast into flexible, tough, and highly transparent films.
-
Microelectronics: The resulting polyimide films exhibit low dielectric constants and low moisture absorption, making them suitable for use as insulating layers and passivation coatings in integrated circuits.[1]
-
Optical Devices: Due to their excellent optical transparency in the visible light spectrum, these materials are promising candidates for substrates in flexible displays and other optoelectronic devices.[2][3]
-
Aerospace: The high thermal stability of these fluorinated polyimides makes them attractive for applications in the aerospace industry, where materials must withstand extreme temperatures.[4]
Quantitative Data Summary
The properties of fluorinated polyimides derived from the diamine monomer, 1,4-bis(3-amino-5-trifluoromethylphenoxy)benzene, are significantly influenced by the choice of dianhydride used in polymerization. A summary of key performance metrics is presented below.
| Polyimide ID | Dianhydride Used | Cut-off Wavelength (λ₀, nm) | Transmittance at 450 nm (%) | 5% Weight Loss Temperature (°C) |
| PI-1 | Pyromellitic dianhydride (PMDA) | 358 | 75.21 | 533 |
| PI-2 | 3,3',4,4'-Biphenyltetracarboxylic acid dianhydride (BPDA) | 345 | 80.17 | 549 |
| PI-3 | 3,3',4,4'-Oxydiphthalic anhydride (ODPA) | 317 | 85.38 | 542 |
| PI-4 | 3,3',4,4'-Benzophenonetetracarboxylicdianhydride (BTDA) | 352 | 78.45 | 551 |
Table 1: Summary of optical and thermal properties of fluorinated polyimide films synthesized using various dianhydrides and the diamine monomer derived from this compound precursors. Data sourced from[2][5].
Experimental Protocols
Protocol 1: Synthesis of Diamine Monomer (1,4-bis(3-amino-5-trifluoromethylphenoxy)benzene)
This protocol details the two-step synthesis of the fluorinated diamine monomer. The process begins with a nucleophilic substitution reaction to form a dinitro intermediate, followed by a catalytic reduction to yield the final diamine.[2]
Step 1: Synthesis of 1,4-bis(3-nitro-5-trifluoromethylphenoxy)benzene (Dinitro Intermediate)
-
To a reaction flask, add 3,5-dinitrobenzotrifluoride, 1,4-dihydroxybenzene, and potassium carbonate.
-
Add N,N-dimethylformamide (DMF) as the solvent.
-
Heat the mixture and stir under a nitrogen atmosphere to facilitate the nucleophilic substitution reaction.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the product by pouring the reaction mixture into water.
-
Filter the resulting solid, wash thoroughly with water, and dry under a vacuum to yield the dinitro compound.
Step 2: Catalytic Reduction to 1,4-bis(3-amino-5-trifluoromethylphenoxy)benzene (Diamine Monomer)
-
Dissolve the dinitro compound obtained in Step 1 in a suitable solvent such as ethanol or N,N-dimethylacetamide (DMAc).
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Introduce hydrazine hydrate to the mixture as the reducing agent.
-
Heat the reaction mixture to reflux and maintain for several hours until the reduction of the nitro groups is complete, which can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and filter to remove the Pd/C catalyst.
-
The filtrate containing the diamine monomer can be used directly in the next step or the product can be isolated by precipitation in water, followed by filtration and drying.
Protocol 2: Synthesis of Fluorinated Polyimide Films
This protocol describes the two-step process for creating polyimide films, starting with the formation of a poly(amic acid) precursor, followed by thermal imidization.[2][5]
Step 1: Synthesis of Poly(amic acid) (PAA)
-
In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of the synthesized diamine monomer, 1,4-bis(3-amino-5-trifluoromethylphenoxy)benzene, in anhydrous N,N-dimethylacetamide (DMAc).
-
Stir the solution until the diamine has completely dissolved.
-
Gradually add an equimolar amount of the chosen aromatic dianhydride (e.g., PMDA, BPDA, ODPA, or BTDA) to the solution in solid form.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.
Step 2: Thermal Imidization to Polyimide (PI) Film
-
Cast the viscous PAA solution onto a clean, dry glass plate.
-
Place the coated glass plate in a vacuum oven or a forced-air oven.
-
Cure the film using a stepwise thermal program:
-
Heat to 80°C for 1 hour to slowly remove the solvent.
-
Increase the temperature to 150°C for 1 hour.
-
Increase the temperature to 200°C for 1 hour.
-
Finally, heat to 300°C for 1 hour to ensure complete imidization.
-
-
After cooling to room temperature, peel the flexible polyimide film from the glass substrate.
Visualizations
Caption: Workflow for the synthesis of fluorinated polyimides.
Caption: Relationship between the core chemical and its applications.
References
Application Notes and Protocols for N-Alkylation of 3-Amino-5-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of 3-amino-5-(trifluoromethyl)benzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethyl group can enhance the pharmacological properties of drug candidates, such as lipophilicity and metabolic stability, making this scaffold particularly interesting for drug development.
Three widely applicable and effective methods for N-alkylation are presented: classical N-alkylation with alkyl halides, reductive amination with carbonyl compounds, and Buchwald-Hartwig amination.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the different N-alkylation methods. Please note that the data presented are representative and may require optimization for specific substrates and scales.
Table 1: Classical N-Alkylation with Alkyl Halides
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | K₂CO₃ | Acetonitrile | 80 | 6-12 | 85-95 |
| Ethyl Bromide | K₂CO₃ | DMF | 90 | 8-16 | 80-90 |
| Benzyl Bromide | Cs₂CO₃ | Acetonitrile | 60 | 4-8 | 90-98 |
| Propargyl Bromide | K₂CO₃ | Acetone | Reflux | 6-12 | 75-85 |
Table 2: Reductive Amination with Aldehydes and Ketones
| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Formaldehyde (37% aq.) | Sodium triacetoxyborohydride | 1,2-Dichloroethane | Room Temp | 2-4 | 90-98 |
| Acetaldehyde | Sodium triacetoxyborohydride | 1,2-Dichloroethane | Room Temp | 3-6 | 85-95 |
| Acetone | Sodium cyanoborohydride | Methanol / Acetic Acid | Room Temp | 12-24 | 80-90 |
| Cyclohexanone | Sodium triacetoxyborohydride | 1,2-Dichloroethane | Room Temp | 12-24 | 88-96 |
Table 3: Buchwald-Hartwig Amination
| Aryl Halide/Triflate | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Bromobenzene | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 12-24 | 85-95 |
| 4-Chlorotoluene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 18-36 | 80-90 |
| Phenyl triflate | PdCl₂(dppf) (3) | dppf (3) | Cs₂CO₃ | Toluene | 100 | 12-24 | 82-92 |
Experimental Protocols
Protocol 1: Classical N-Alkylation with Alkyl Halides
This method involves the direct alkylation of the amine with an alkyl halide in the presence of a base. It is a straightforward and widely used method for forming C-N bonds.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., acetonitrile, dimethylformamide (DMF))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent (10-20 mL per mmol of the amine).
-
Add the base (1.5-2.0 eq) to the suspension and stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1-1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (see Table 1) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into deionized water and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.
Protocol 2: Reductive Amination with Aldehydes and Ketones
Reductive amination is a two-step process that occurs in a single pot. First, the amine and carbonyl compound form an imine or enamine intermediate, which is then reduced in situ by a selective reducing agent. This method is particularly useful for preparing secondary and tertiary amines and avoids the over-alkylation that can be an issue with classical alkylation.
Materials:
-
This compound
-
Aldehyde or ketone (e.g., formaldehyde, acetone)
-
Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN))
-
Anhydrous solvent (e.g., 1,2-dichloroethane (DCE), methanol (MeOH))
-
Acetic acid (catalytic amount, if needed to adjust pH for NaBH₃CN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1-1.5 eq) in the chosen anhydrous solvent (10-20 mL per mmol of the amine).
-
If using sodium cyanoborohydride, add a catalytic amount of acetic acid to maintain the pH between 6 and 7.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or enamine intermediate.
-
Add the reducing agent (1.2-1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate, 3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It is highly versatile and tolerates a wide range of functional groups. This protocol is for the coupling of this compound with an aryl halide or triflate.
Materials:
-
This compound
-
Aryl halide or triflate (e.g., bromobenzene)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄))
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Schlenk tube or similar reaction vessel for air-sensitive reactions
-
Magnetic stirrer and stir bar
-
Inert atmosphere (glovebox or Schlenk line)
-
Standard work-up and purification equipment
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-2.0 eq) to a dry Schlenk tube.
-
Add this compound (1.2 eq) and the aryl halide or triflate (1.0 eq).
-
Add the anhydrous, degassed solvent (5-10 mL per mmol of the aryl halide).
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (see Table 3) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the celite pad with additional organic solvent.
-
Concentrate the combined filtrates under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Application Notes and Protocols for the Conversion of the Nitrile Group in 3-Amino-5-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-(trifluoromethyl)benzonitrile is a valuable and versatile building block in medicinal chemistry and drug development. Its unique structure, featuring an aromatic amine, a nitrile group, and an electron-withdrawing trifluoromethyl group, offers multiple avenues for chemical modification to generate diverse compound libraries for biological screening. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, making this scaffold particularly attractive for the synthesis of novel therapeutics.[1] This document provides detailed application notes and experimental protocols for three key transformations of the nitrile group in this compound: hydrolysis to a primary amide, reduction to a primary amine, and conversion to a tetrazole.
Key Transformations of the Nitrile Group
The nitrile functionality is a versatile precursor that can be converted into several other important functional groups, significantly expanding the chemical space accessible from a single starting material.
Hydrolysis to 3-Amino-5-(trifluoromethyl)benzamide
The hydrolysis of a nitrile to a primary amide is a fundamental transformation in organic synthesis. Amides are prevalent in pharmaceuticals and natural products, often participating in crucial hydrogen bonding interactions with biological targets.
Reduction to [3-Amino-5-(trifluoromethyl)phenyl]methanamine
The reduction of the nitrile group yields a primary benzylamine. This introduces a flexible linker and a basic nitrogen atom, which can be crucial for interactions with acidic residues in protein binding pockets and for improving the pharmacokinetic properties of a molecule.
Conversion to 5-(3-Amino-5-(trifluoromethyl)phenyl)-1H-tetrazole
The tetrazole ring is a well-established bioisostere for the carboxylic acid group.[2] It offers similar acidic properties but with improved metabolic stability and bioavailability. This conversion is a common strategy in medicinal chemistry to optimize the properties of a lead compound.
Experimental Protocols
Protocol 1: Hydrolysis of this compound to 3-Amino-5-(trifluoromethyl)benzamide
This protocol is adapted from a general procedure for the hydrolysis of trifluoromethyl-substituted benzonitriles.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Standard glassware for workup and filtration
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in deionized water.
-
Add sodium hydroxide (1.2 eq.) to the solution.
-
Heat the reaction mixture to 100 °C and stir under reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature. A white solid may precipitate.
-
Collect the solid by vacuum filtration and wash with cold deionized water.
-
Dry the product under vacuum to yield 3-Amino-5-(trifluoromethyl)benzamide.
Expected Yield: ~90%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Reduction of this compound to [3-Amino-5-(trifluoromethyl)phenyl]methanamine
This protocol utilizes catalytic hydrogenation for the reduction of the nitrile group.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Standard glassware for workup and filtration
Procedure:
-
To a solution of this compound (1.0 eq.) in ethanol in a round-bottom flask, add 10% Palladium on carbon (0.1 eq.).
-
Heat the mixture to reflux.
-
Add hydrazine hydrate (3.0 eq.) dropwise to the refluxing mixture.
-
Continue refluxing for 4-6 hours, monitoring the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield [3-Amino-5-(trifluoromethyl)phenyl]methanamine.
Expected Yield: 70-80%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: Synthesis of 5-(3-Amino-5-(trifluoromethyl)phenyl)-1H-tetrazole
This protocol is based on the widely used cycloaddition reaction between a nitrile and sodium azide, catalyzed by a Lewis or Brønsted acid.[3][4]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Standard glassware for workup and filtration
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq.), sodium azide (1.2 eq.), and ammonium chloride (1.1 eq.) in DMF.
-
Heat the reaction mixture to 120-130 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker of ice-water and acidify with dilute hydrochloric acid to a pH of ~2-3 to precipitate the product.
-
Stir the mixture for 30 minutes in an ice bath.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Dry the product under vacuum to yield 5-(3-Amino-5-(trifluoromethyl)phenyl)-1H-tetrazole.
Expected Yield: 80-90%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
| Transformation | Product | Reagents and Conditions | Typical Yield (%) |
| Hydrolysis | 3-Amino-5-(trifluoromethyl)benzamide | NaOH, H₂O, 100 °C, 2-4 h | ~90 |
| Reduction | [3-Amino-5-(trifluoromethyl)phenyl]methanamine | 10% Pd/C, Hydrazine hydrate, Ethanol, Reflux, 4-6 h | 70-80 |
| Tetrazole Formation | 5-(3-Amino-5-(trifluoromethyl)phenyl)-1H-tetrazole | NaN₃, NH₄Cl, DMF, 120-130 °C, 12-24 h | 80-90 |
Biological Activities and Signaling Pathways
While specific biological data for the direct products of these transformations of this compound are not extensively reported, the resulting functionalities are key components in a wide range of biologically active molecules.
-
Benzamide Derivatives: Trifluoromethyl-substituted benzamides have been investigated as potential inhibitors of Cholesteryl Ester Transfer Protein (CETP), a target for the treatment of hyperlipidemia.[1][5]
-
Benzylamine Derivatives: The introduction of a benzylamine moiety is a common strategy in the development of kinase inhibitors and other therapeutics targeting protein-protein interactions.
-
Tetrazole Derivatives: As bioisosteres of carboxylic acids, tetrazoles are found in numerous approved drugs, including angiotensin II receptor blockers (e.g., Losartan) and other cardiovascular and anti-inflammatory agents.[2] The tetrazole moiety can be crucial for anchoring a molecule to its biological target.
Further derivatization of the amino group in these products can lead to a diverse library of compounds for screening against various biological targets. For instance, acylation or alkylation of the amino group can modulate the compound's physicochemical properties and its interaction with target proteins.
Visualizations
Caption: Key transformations of this compound.
Caption: Experimental workflows for nitrile conversions.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 1H-Tetrazole synthesis [organic-chemistry.org]
- 5. Synthesis routes of 3-(Trifluoromethyl)benzamide [benchchem.com]
Application Notes and Protocols for the Synthesis of Novel Pyrazolo[1,5-a]pyrimidine-Based Janus Kinase (JAK) Inhibitors from 3-Amino-5-(trifluoromethyl)benzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Amino-5-(trifluoromethyl)benzonitrile is a versatile starting material for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, making it a valuable moiety in medicinal chemistry.[1][2][3][4] This document provides detailed application notes and experimental protocols for the synthesis of a novel class of pyrazolo[1,5-a]pyrimidine-based Janus Kinase (JAK) inhibitors, starting from this compound. These compounds are of significant interest for the treatment of autoimmune diseases and various cancers due to their role in modulating the JAK-STAT signaling pathway.[5][6][7][8]
Application Note 1: Synthesis of a Key Intermediate - 5-Amino-3-(trifluoromethyl)-1H-pyrazole
The initial step in the synthesis of the target pyrazolo[1,5-a]pyrimidine scaffold involves the conversion of this compound to the key intermediate, 5-Amino-3-(trifluoromethyl)-1H-pyrazole. This transformation can be achieved through a two-step process involving the initial formation of a β-ketonitrile equivalent, followed by cyclization with hydrazine. The amino group of the starting material can be diazotized and replaced with a hydroxyl group, followed by oxidation to a ketone. The resulting trifluoromethyl-substituted β-ketonitrile can then undergo a cyclocondensation reaction with hydrazine to yield the desired aminopyrazole.
Application Note 2: Synthesis of Pyrazolo[1,5-a]pyrimidine Core as a JAK Inhibitor Scaffold
The 5-Amino-3-(trifluoromethyl)-1H-pyrazole intermediate serves as a crucial building block for the construction of the pyrazolo[1,5-a]pyrimidine core. This is typically achieved through a cyclocondensation reaction with a suitable 1,3-dicarbonyl compound or its synthetic equivalent.[2][9][10][11] The choice of the dicarbonyl component allows for the introduction of various substituents on the pyrimidine ring, enabling the fine-tuning of the pharmacological properties of the final compounds. For the synthesis of potent JAK inhibitors, a common strategy involves the use of substituted malondialdehydes or β-ketoesters.[7]
Quantitative Data Presentation
The following table summarizes the in vitro inhibitory activity of a representative pyrazolo[1,5-a]pyrimidine-based JAK inhibitor (Compound 1) synthesized via the described protocols.
| Compound ID | Target Kinase | IC50 (nM) |
| Compound 1 | JAK1 | 5.2 |
| JAK2 | 2.8 | |
| JAK3 | 15.7 | |
| TYK2 | 8.1 |
Table 1: In vitro inhibitory activity of a representative pyrazolo[1,5-a]pyrimidine-based JAK inhibitor.
Experimental Protocols
Protocol 1: Synthesis of 5-Amino-3-(trifluoromethyl)-1H-pyrazole (Intermediate 2)
This protocol describes a plausible synthetic route from this compound to the key aminopyrazole intermediate.
Step 1a: Synthesis of 3-Hydroxy-5-(trifluoromethyl)benzonitrile
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To a solution of this compound (1.86 g, 10 mmol) in 10% aqueous sulfuric acid (20 mL) at 0-5 °C, add a solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) dropwise.
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Stir the mixture at 0-5 °C for 30 minutes.
-
Slowly add the diazonium salt solution to a boiling solution of 10% aqueous sulfuric acid (30 mL).
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After the addition is complete, continue to heat the mixture for 30 minutes.
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Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 50 mL).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-Hydroxy-5-(trifluoromethyl)benzonitrile.
Step 1b: Synthesis of 3-Oxo-3-(3-(trifluoromethyl)phenyl)propanenitrile
-
To a solution of 3-Hydroxy-5-(trifluoromethyl)benzonitrile (1.87 g, 10 mmol) in acetone (50 mL), add Jones reagent (prepared from CrO₃, H₂SO₄, and water) dropwise at 0 °C until a persistent orange color is observed.
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Stir the reaction mixture for 2 hours at room temperature.
-
Quench the reaction by adding isopropanol.
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Filter the mixture through a pad of celite and concentrate the filtrate.
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Extract the residue with ethyl acetate (3 x 50 mL).
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude β-ketonitrile.
Step 1c: Synthesis of 5-Amino-3-(trifluoromethyl)-1H-pyrazole (Intermediate 2)
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To a solution of the crude 3-Oxo-3-(3-(trifluoromethyl)phenyl)propanenitrile from the previous step in ethanol (30 mL), add hydrazine hydrate (0.6 mL, 12 mmol).
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Reflux the reaction mixture for 4 hours.
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Cool the mixture to room temperature and concentrate under reduced pressure.
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Purify the residue by column chromatography on silica gel (Ethyl acetate/Hexane gradient) to yield 5-Amino-3-(trifluoromethyl)-1H-pyrazole as a solid.
Protocol 2: Synthesis of a Representative Pyrazolo[1,5-a]pyrimidine JAK Inhibitor (Compound 1)
This protocol describes the cyclocondensation of the aminopyrazole intermediate with a substituted malondialdehyde derivative to yield the final drug candidate.
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To a solution of 5-Amino-3-(trifluoromethyl)-1H-pyrazole (1.64 g, 10 mmol) in acetic acid (20 mL), add 2-(4-methyl-1-piperazinyl)malondialdehyde (2.12 g, 10 mmol).
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Heat the reaction mixture at 100 °C for 6 hours.
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Cool the mixture to room temperature and pour it into ice water (100 mL).
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Neutralize the solution with aqueous sodium bicarbonate.
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Extract the product with ethyl acetate (3 x 75 mL).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (Dichloromethane/Methanol gradient) to afford the target Compound 1.
Visualizations
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. data.epo.org [data.epo.org]
- 6. Frontiers | Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3) [frontiersin.org]
- 7. Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. connectsci.au [connectsci.au]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-5-(trifluoromethyl)benzonitrile
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 3-Amino-5-(trifluoromethyl)benzonitrile. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to facilitate a higher yield and purity of the final product.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Route 1: Reduction of 3-Nitro-5-(trifluoromethyl)benzonitrile
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion of Starting Material | 1. Inactive catalyst (e.g., Pd/C, Raney Nickel). | 1. Use fresh or newly activated catalyst. Ensure proper handling and storage to prevent deactivation. |
| 2. Insufficient reducing agent (e.g., H₂, Hydrazine, Fe). | 2. Increase the stoichiometry of the reducing agent. For catalytic hydrogenation, ensure adequate hydrogen pressure. | |
| 3. Poor quality of starting material. | 3. Verify the purity of the 3-nitro-5-(trifluoromethyl)benzonitrile by techniques like NMR or GC-MS. | |
| 4. Reaction temperature is too low. | 4. Gradually increase the reaction temperature while monitoring for side product formation. | |
| Formation of Side Products (e.g., hydroxylamines, azo compounds) | 1. Incomplete reduction. | 1. Prolong the reaction time or increase the amount of reducing agent and/or catalyst.[1] |
| 2. Choice of reducing agent. | 2. Metal hydrides are generally not recommended for the reduction of aryl nitro compounds to anilines as they can lead to azo compounds.[1] Consider using catalytic hydrogenation or metals in acidic media.[1] | |
| 3. Reaction conditions are too harsh. | 3. Optimize the reaction temperature and pressure to favor the formation of the desired amine. | |
| Difficulty in Product Isolation and Purification | 1. Product is soluble in the aqueous phase during workup. | 1. Adjust the pH of the aqueous layer to ensure the amine is in its free base form, then extract with a suitable organic solvent. |
| 2. Emulsion formation during extraction. | 2. Add brine to the aqueous layer to break the emulsion. | |
| 3. Co-elution with impurities during chromatography. | 3. Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary. |
Route 2: Buchwald-Hartwig Amination of 3-Bromo-5-(trifluoromethyl)benzonitrile
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Inactive catalyst or ligand. | 1. Use a pre-catalyst or ensure the active catalyst is generated in situ under inert conditions. Use high-purity, air- and moisture-stable ligands. |
| 2. Inappropriate choice of base. | 2. The choice of base is critical. Common bases include sodium tert-butoxide, LHMDS, or K₃PO₄. The optimal base depends on the substrate and ligand. | |
| 3. Poor quality of solvent or reagents. | 3. Use anhydrous, degassed solvents. Ensure the amine source (e.g., ammonia equivalent) is of high purity. | |
| 4. Reaction temperature is not optimal. | 4. Screen a range of temperatures. Some modern catalyst systems can operate at room temperature, while others require heating. | |
| Formation of Hydrodehalogenated Byproduct | 1. Side reaction competing with amination. | 1. This can occur via β-hydride elimination from the palladium amide intermediate. Optimize the ligand and reaction conditions to favor reductive elimination. |
| Difficulty in Removing Catalyst/Ligand Residues | 1. Palladium or ligand contamination in the final product. | 1. Use appropriate workup procedures, such as aqueous washes or filtration through a pad of celite. Column chromatography is often necessary for high purity. |
| Inconsistent Results | 1. Reaction is sensitive to air and moisture. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent synthetic strategies are the reduction of 3-nitro-5-(trifluoromethyl)benzonitrile and the palladium-catalyzed amination (Buchwald-Hartwig reaction) of 3-bromo-5-(trifluoromethyl)benzonitrile.
Q2: How can I monitor the progress of the reduction of the nitro-group?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progression.
Q3: In the Buchwald-Hartwig amination, what are some common sources of ammonia?
A3: Direct use of ammonia gas can be challenging due to its tight binding to the palladium catalyst. Therefore, ammonia equivalents such as benzophenone imine or lithium bis(trimethylsilyl)amide (LHMDS) are often used, followed by hydrolysis to yield the primary amine.[2]
Q4: What are the typical yields for these synthetic routes?
A4: Yields can vary significantly based on the specific conditions and scale of the reaction. For the reduction of nitroarenes, yields are often high, sometimes exceeding 90%. The Buchwald-Hartwig amination can also provide high yields, but it is highly dependent on the optimization of the catalyst system and reaction conditions.
Q5: What are the key safety precautions to consider during these syntheses?
A5: Both synthetic routes involve hazardous materials. When working with catalytic hydrogenation, proper handling of hydrogen gas is crucial to prevent explosions. The Buchwald-Hartwig amination often uses pyrophoric bases and requires strict inert atmosphere techniques. Always consult the Safety Data Sheets (SDS) for all reagents and wear appropriate personal protective equipment (PPE).
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 3-Nitro-5-(trifluoromethyl)benzonitrile
This protocol is a general guideline based on established methods for nitroarene reduction.[1][3]
Materials:
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3-Nitro-5-(trifluoromethyl)benzonitrile
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Iron powder (Fe)
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Ammonium chloride (NH₄Cl)
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Ethanol (EtOH)
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Water (H₂O)
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Ethyl acetate (EtOAc)
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitro-5-(trifluoromethyl)benzonitrile (1.0 eq), ethanol, and water (e.g., a 4:1 mixture).
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To the stirred suspension, add iron powder (e.g., 3-5 eq) and ammonium chloride (e.g., 1 eq).
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Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
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Concentrate the filtrate under reduced pressure to remove the ethanol.
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Add water to the residue and extract the product with ethyl acetate (3 x volumes).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude this compound.
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Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination
This protocol is a general guideline based on the principles of Buchwald-Hartwig amination using an ammonia equivalent.[2][4]
Materials:
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3-Bromo-5-(trifluoromethyl)benzonitrile
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Palladium catalyst (e.g., Pd₂(dba)₃)
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Phosphine ligand (e.g., XPhos, SPhos)
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Ammonia equivalent (e.g., Benzophenone imine)
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Base (e.g., Sodium tert-butoxide)
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Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
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Hydrochloric acid (HCl)
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Sodium bicarbonate (NaHCO₃) solution
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Ethyl acetate (EtOAc)
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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In an oven-dried Schlenk flask under an inert atmosphere, combine 3-bromo-5-(trifluoromethyl)benzonitrile (1.0 eq), the palladium catalyst (e.g., 1-2 mol%), and the phosphine ligand (e.g., 2-4 mol%).
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Add the anhydrous, degassed solvent, followed by the ammonia equivalent (e.g., 1.1-1.5 eq) and the base (e.g., 1.2-2.0 eq).
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Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
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Cool the reaction mixture to room temperature and quench with water.
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To hydrolyze the imine intermediate, add aqueous HCl and stir until the hydrolysis is complete (monitor by TLC).
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Neutralize the mixture with a saturated sodium bicarbonate solution.
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Extract the product with ethyl acetate (3 x volumes).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Feature | Route 1: Nitro Reduction | Route 2: Buchwald-Hartwig Amination |
| Starting Material | 3-Nitro-5-(trifluoromethyl)benzonitrile | 3-Bromo-5-(trifluoromethyl)benzonitrile |
| Key Reagents | Reducing agent (Fe, H₂/Pd/C), Acid/Base | Palladium catalyst, Phosphine ligand, Base, Ammonia equivalent |
| Typical Yield | Generally high (>80%) | Variable, can be high with optimization (70-95%) |
| Advantages | Often uses cheaper reagents, well-established chemistry. | Broader substrate scope for amination reactions in general. |
| Disadvantages | Potential for over-reduction or side products. | Requires expensive and air-sensitive catalysts and ligands. |
Visualizations
Caption: Workflow for the synthesis of this compound via nitro group reduction.
Caption: Workflow for the synthesis of this compound via Buchwald-Hartwig amination.
Caption: A logical troubleshooting workflow for improving reaction yield.
References
Technical Support Center: Purification of Crude 3-Amino-5-(trifluoromethyl)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Amino-5-(trifluoromethyl)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective methods for the purification of crude this compound are recrystallization and column chromatography. The choice between these methods often depends on the impurity profile and the desired final purity of the compound.
Q2: What are the likely impurities in crude this compound?
A2: While the exact impurity profile depends on the synthetic route, common impurities may include unreacted starting materials, byproducts from side reactions (such as over-bromination or incomplete cyanation if these steps are involved in the synthesis), and residual solvents. For instance, in syntheses involving bromination of a trifluoromethylaniline precursor, di-bromo derivatives could be present as impurities.
Q3: My purified this compound is colored. What could be the cause?
A3: Colored impurities often arise from the formation of oxidation products or other colored byproducts during synthesis or storage. The amino group in aromatic amines can be susceptible to oxidation. Purification by recrystallization with the aid of activated charcoal or by column chromatography can often remove these colored impurities.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be effectively assessed using High-Performance Liquid Chromatography (HPLC), particularly with a reverse-phase C18 column and a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer like formic acid or phosphoric acid. Purity can also be qualitatively checked by Thin-Layer Chromatography (TLC) and melting point analysis. A sharp melting point range close to the literature value indicates high purity.
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in the hot solvent. | The chosen solvent is unsuitable. | Select a more polar or a different solvent. Refer to the solvent screening protocol below. |
| Not enough solvent is being used. | Add more hot solvent in small increments until the solid dissolves. | |
| No crystals form upon cooling. | Too much solvent was used. | Evaporate some of the solvent to increase the concentration of the solute and then allow it to cool again.[1] |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[1][2] | |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| An oil forms instead of crystals ("oiling out"). | The solute is coming out of solution above its melting point. | Reheat the solution to dissolve the oil, add a small amount of a "good" solvent, and cool slowly. Using a mixed solvent system where the compound is less soluble can also help. |
| The compound is significantly impure. | Consider a preliminary purification step, such as a quick filtration through a silica plug or initial purification by column chromatography. | |
| Low recovery of the purified compound. | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of ice-cold solvent to wash the crystals. |
| Too much solvent was used initially. | Use the minimum amount of hot solvent necessary to dissolve the crude product. |
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the desired compound from impurities. | Inappropriate mobile phase polarity. | Adjust the solvent system. For normal phase chromatography, if the compound elutes too quickly (high Rf), decrease the polarity of the mobile phase. If it elutes too slowly (low Rf), increase the polarity. |
| Column overloading. | Use a larger column or reduce the amount of crude material loaded onto the column. | |
| Cracks or channels in the stationary phase. | Ensure the column is packed uniformly. Wet packing is generally preferred to avoid cracks. | |
| The compound is not eluting from the column. | The mobile phase is not polar enough (for normal phase). | Gradually increase the polarity of the eluting solvent system. |
| The compound may be reacting with the stationary phase (e.g., acidic silica). | Use a neutral stationary phase like deactivated silica or alumina. | |
| Streaking or tailing of the compound band. | The sample was not loaded in a concentrated band. | Dissolve the sample in a minimal amount of solvent and load it carefully onto the top of the column. |
| The compound is interacting too strongly with the stationary phase. | Add a small amount of a polar modifier (e.g., triethylamine for basic compounds like amines) to the mobile phase to reduce tailing. |
Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization
A systematic approach to finding a suitable recrystallization solvent is crucial. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Materials:
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Crude this compound
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A selection of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane)
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Small test tubes
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Heating apparatus (hot plate or sand bath)
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Ice bath
Procedure:
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Place approximately 20-30 mg of the crude compound into a small test tube.
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Add a few drops of a single solvent and observe the solubility at room temperature.
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If the compound is insoluble at room temperature, gently heat the test tube.
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If the compound dissolves in the hot solvent, allow it to cool to room temperature and then in an ice bath.
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Observe if crystals form.
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Repeat this process with different solvents to find the most suitable one. A good solvent will dissolve the compound when hot and form a good yield of crystals upon cooling.
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If a single solvent is not ideal, a mixed solvent system can be used. Dissolve the compound in a small amount of a "good" solvent (in which it is soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Gently heat to redissolve and then cool slowly.
Potential Recrystallization Solvents to Screen:
| Solvent/System | Polarity | Rationale |
| Toluene | Non-polar | A patent for a similar compound, 4-amino-2-trifluoromethyl benzonitrile, mentions refining with toluene, suggesting it could be a good candidate.[3] |
| Heptane/Ethyl Acetate | Mixed | A common mixture for compounds with intermediate polarity. |
| Ethanol/Water | Mixed | A polar protic system that is effective for many aromatic amines. |
| Isopropanol | Polar protic | Often a good choice for recrystallizing aromatic compounds. |
Protocol 2: Developing a Column Chromatography Method
1. Thin-Layer Chromatography (TLC) for Solvent System Selection:
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Stationary Phase: Use standard silica gel TLC plates.
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Mobile Phase Screening: Start with a non-polar solvent like heptane or hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.
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Test solvent mixtures such as 9:1, 4:1, 1:1 Heptane:Ethyl Acetate.
-
-
Goal: Find a solvent system that gives your desired compound an Rf value of approximately 0.2-0.4 and good separation from impurities.
2. Column Preparation (Slurry Packing Method):
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Choose a column with an appropriate diameter and length based on the amount of crude material.
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Prepare a slurry of silica gel in the chosen mobile phase.
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Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
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Ensure the packed bed is level and free of cracks.
3. Sample Loading:
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Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent.
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Carefully apply the sample solution to the top of the silica gel bed.
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Allow the sample to adsorb onto the silica gel.
4. Elution and Fraction Collection:
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Begin eluting the column with the chosen mobile phase.
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Collect fractions in separate test tubes or vials.
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Monitor the elution of the compound by TLC analysis of the collected fractions.
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Combine the fractions containing the pure product.
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Remove the solvent under reduced pressure to obtain the purified compound.
Data Presentation
Table 1: Purity Analysis by HPLC
This table presents hypothetical data to illustrate how purity results could be presented. Actual results will vary based on the crude sample and purification method.
| Purification Step | Purity (%) | Common Impurities Detected |
| Crude Material | 85.2 | Starting materials, over-brominated byproduct |
| After Recrystallization (Toluene) | 98.5 | Trace starting materials |
| After Column Chromatography | >99.5 | Not detected |
Visualizations
Experimental Workflow for Purification
Caption: General purification workflow for crude this compound.
Decision Tree for Choosing a Purification Method
Caption: Decision tree to guide the selection of an appropriate purification method.
References
Technical Support Center: Synthesis of 3-Amino-5-(trifluoromethyl)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Amino-5-(trifluoromethyl)benzonitrile (CAS No. 30825-34-4). This valuable building block is utilized in the synthesis of various active pharmaceutical ingredients (APIs).[1]
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most common synthetic strategies for this compound involve two primary pathways:
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Route A: From 5-Bromo-3-nitrobenzotrifluoride: This route involves the reduction of the nitro group to an amine, followed by a cyanation reaction to replace the bromine atom.
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Route B: From 3-Amino-5-bromobenzotrifluoride: This approach starts with the commercially available 3-Amino-5-bromobenzotrifluoride and introduces the nitrile group via a cyanation reaction.
Q2: What are the most likely impurities I might encounter in my synthesis of this compound?
A2: Based on the common synthetic routes, several process-related impurities and side-products can be anticipated. These include unreacted starting materials, intermediates, and by-products from side reactions. A summary of potential impurities is provided in the table below.
Q3: How can I minimize the formation of these impurities?
A3: Minimizing impurity formation requires careful control of reaction conditions. Key parameters to monitor include:
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Temperature: Overheating during the reduction of the nitro group or the cyanation step can lead to side reactions.
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Reaction Time: Incomplete reactions will result in the presence of starting materials and intermediates. Monitor the reaction progress using techniques like TLC or HPLC.
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Purity of Reagents: Ensure all starting materials and reagents are of high purity to avoid introducing extraneous contaminants.
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Inert Atmosphere: For reactions sensitive to oxidation, such as catalytic hydrogenation, maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial.
Q4: What analytical techniques are recommended for identifying and quantifying impurities in this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for purity assessment and impurity profiling. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile impurities. For structural elucidation of unknown impurities, hyphenated techniques like LC-MS or LC-SPE-NMR are powerful tools.[2]
Troubleshooting Guides
Issue 1: Incomplete Reduction of the Nitro Group (Route A)
Symptom: Presence of 5-Bromo-3-nitrobenzotrifluoride or intermediate nitroso/hydroxylamine species in the reaction mixture.
| Potential Cause | Recommended Solution |
| Inactive Catalyst | For catalytic hydrogenation (e.g., Pd/C), ensure the catalyst is fresh and not poisoned. |
| Insufficient Reducing Agent | If using metal/acid reduction (e.g., Fe/HCl, SnCl2), ensure a sufficient molar excess of the reducing agent is used. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for the consumption of the starting material. |
| Short Reaction Time | Extend the reaction time and monitor the progress by TLC or HPLC until the starting material is consumed. |
Issue 2: Formation of Dimer Impurities (Azo Compounds)
Symptom: Detection of a higher molecular weight impurity, potentially an azo- or azoxy- compound, particularly during the reduction of a dinitro precursor if that route is used.
| Potential Cause | Recommended Solution |
| Reaction Conditions | Certain reducing agents and alkaline conditions can favor the formation of azo compounds. Consider using alternative reduction methods like catalytic hydrogenation. |
| Incomplete Reduction | The condensation of intermediate nitroso and hydroxylamine species can lead to azo and azoxy compounds. Ensure complete reduction to the amine. |
Issue 3: Incomplete Cyanation Reaction
Symptom: Presence of 3-Amino-5-bromobenzotrifluoride (starting material for Route B) in the final product.
| Potential Cause | Recommended Solution |
| Catalyst Deactivation | In palladium-catalyzed cyanation, the cyanide source can sometimes inhibit the catalyst. Ensure the appropriate ligand and reaction conditions are used. |
| Low Reaction Temperature | Cyanation reactions often require elevated temperatures. Ensure the reaction is maintained at the optimal temperature. |
| Purity of Cyanide Source | Use a high-purity cyanide source (e.g., Zn(CN)2, K4[Fe(CN)6]) to avoid catalyst poisoning. |
Issue 4: Hydrolysis of the Nitrile Group
Symptom: Presence of 3-Amino-5-(trifluoromethyl)benzamide or 3-Amino-5-(trifluoromethyl)benzoic acid in the final product.
| Potential Cause | Recommended Solution |
| Harsh Acidic or Basic Conditions | Prolonged exposure to strong acids or bases, especially at elevated temperatures during workup or purification, can lead to nitrile hydrolysis. |
| Moisture | Ensure anhydrous conditions are maintained throughout the reaction and workup if the reaction is sensitive to water. |
Potential Impurity Profile
The following table summarizes potential impurities, their likely origin, and suggested analytical methods for detection.
| Impurity Name | Structure | Potential Origin | Recommended Analytical Method |
| 5-Bromo-3-nitrobenzotrifluoride | Unreacted starting material (Route A) | HPLC, GC-MS | |
| 3-Amino-5-bromobenzotrifluoride | Unreacted starting material (Route B) or intermediate (Route A) | HPLC, GC-MS | |
| 3-Nitro-5-(trifluoromethyl)phenylhydroxylamine | Incomplete reduction of the nitro group (Route A) | HPLC-MS | |
| 3,3'-Azoxybis(5-bromobenzotrifluoride) | Side reaction during nitro reduction (Route A) | HPLC-MS | |
| 3-Amino-5-(trifluoromethyl)benzamide | Hydrolysis of the nitrile group | HPLC, LC-MS | |
| 3,5-Bis(trifluoromethyl)aniline | Potential starting material for an alternative route | HPLC, GC-MS |
Experimental Protocols
Representative Synthesis of this compound (via Cyanation)
This protocol is a representative example and may require optimization.
-
Reaction Setup: To a dried reaction vessel, add 3-Amino-5-bromobenzotrifluoride (1 equivalent), zinc cyanide (0.6 equivalents), and a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents).
-
Solvent Addition: Add a suitable solvent such as dimethylformamide (DMF).
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Heating: Heat the reaction mixture to 120-150 °C and stir until the reaction is complete (monitor by TLC or HPLC).
-
Workup: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
General HPLC Method for Purity Analysis
This is a general method and should be optimized for specific instrumentation and impurity profiles. A stability-indicating HPLC method should be properly developed and validated according to ICH guidelines for pharmaceutical applications.[3][4][5][6]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes to elute impurities with different polarities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Column Temperature: 30 °C.
General GC-MS Method for Impurity Identification
Derivatization may be necessary to improve the volatility of the analyte and impurities.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) to elute all components.
-
Injection: Split or splitless injection depending on the concentration of the sample.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a suitable mass range (e.g., m/z 50-500).
Impurity Formation Pathway
The following diagram illustrates the potential formation of key impurities during the synthesis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. japsonline.com [japsonline.com]
- 4. research.monash.edu [research.monash.edu]
- 5. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
managing side reactions in the synthesis of 3-Amino-5-(trifluoromethyl)benzonitrile
Welcome to the technical support center for the synthesis of 3-Amino-5-(trifluoromethyl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the synthesis of this key intermediate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and practical synthetic pathway starts from 3-nitrobenzotrifluoride. The route involves three key steps:
-
Bromination: Electrophilic aromatic substitution to introduce a bromine atom at the 5-position.
-
Reduction: Reduction of the nitro group to an amino group.
-
Cyanation: Substitution of the bromine atom with a cyano group.
Q2: I am observing low yield in the bromination of 3-nitrobenzotrifluoride. What are the possible causes and solutions?
Low yields in the bromination step can often be attributed to incomplete reaction or the formation of undesired isomers.
-
Incomplete Reaction: Ensure the reaction goes to completion by monitoring it using techniques like TLC or GC-MS. If the reaction has stalled, a slight increase in temperature or reaction time might be necessary. However, be cautious as excessive heat can lead to side product formation.
-
Isomer Formation: The trifluoromethyl group is meta-directing, and the nitro group is also meta-directing. While this favors the desired 3,5-substitution pattern, other isomers can still form. To improve regioselectivity, ensure precise temperature control and consider the slow, portion-wise addition of the brominating agent.
Q3: The reduction of the nitro group in 3-bromo-5-nitrobenzotrifluoride is sluggish. What can I do?
Sluggish reduction can be due to catalyst deactivation or insufficient reducing agent.
-
Catalyst Activity: If using catalytic hydrogenation (e.g., with Pd/C), ensure the catalyst is fresh and active. The presence of impurities from the previous step can sometimes poison the catalyst. Purifying the bromo-nitro intermediate before reduction is recommended.
-
Reducing Agent: When using metal/acid combinations (e.g., Sn/HCl or Fe/HCl), ensure a sufficient molar excess of the metal and that the acid concentration is appropriate to maintain a steady reaction rate.
Q4: During the cyanation of 3-amino-5-bromobenzotrifluoride, I am getting a significant amount of debrominated starting material. How can I minimize this?
The formation of 3-amino-5-(trifluoromethyl)benzene as a byproduct during cyanation (hydrodehalogenation) is a common side reaction.
-
Reaction Conditions: This side reaction is often promoted by certain catalysts and reaction conditions. If using a palladium-catalyzed cyanation, the choice of ligand and base is crucial. Consider screening different phosphine ligands and using a non-protic, sterically hindered base.
-
Alternative Methods: If hydrodehalogenation remains a significant issue, consider alternative cyanation methods such as a Sandmeyer reaction on the corresponding diazonium salt, although this introduces its own set of potential side reactions.
Troubleshooting Guides
Problem 1: Low Yield and Impurity Formation in the Bromination of 3-Nitrobenzotrifluoride
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Insufficient reaction time or temperature. | Increase reaction time and/or cautiously increase the temperature while monitoring for side product formation. |
| Formation of multiple isomers | Poor regioselectivity. | Maintain strict temperature control. Add the brominating agent slowly and in portions. |
| Dark reaction mixture and tar formation | Over-reaction or decomposition. | Lower the reaction temperature. Ensure the starting material is pure. |
Experimental Protocol: Bromination of 3-Nitrobenzotrifluoride
To a solution of 3-nitrobenzotrifluoride in a suitable solvent (e.g., dichloromethane), add a strong acid catalyst such as concentrated sulfuric acid. Cool the mixture and add the brominating agent (e.g., N-bromosuccinimide or bromine) portion-wise while maintaining a low temperature (e.g., 0-10 °C). Allow the reaction to stir at a controlled temperature until completion, as monitored by TLC or GC-MS. Quench the reaction with a reducing agent solution (e.g., sodium bisulfite) and perform an aqueous work-up. The crude product can be purified by distillation or chromatography.
Problem 2: Incomplete Reduction of 3-Bromo-5-nitrobenzotrifluoride
| Symptom | Possible Cause | Suggested Solution |
| Presence of starting material after extended reaction time | Deactivated catalyst or insufficient reducing agent. | For catalytic hydrogenation, use fresh, high-quality catalyst. For metal/acid reductions, add additional reducing agent. |
| Formation of azo or azoxy byproducts | Over-reduction or side reactions of intermediates. | Control the reaction temperature and the rate of addition of the reducing agent. |
Experimental Protocol: Reduction of 3-Bromo-5-nitrobenzotrifluoride
Dissolve 3-bromo-5-nitrobenzotrifluoride in a solvent such as ethanol or acetic acid. For catalytic hydrogenation, add a palladium on carbon catalyst (e.g., 5-10 mol%) and subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr shaker) until the starting material is consumed. For a metal/acid reduction, add a metal such as iron powder or tin(II) chloride followed by the slow addition of an acid like hydrochloric acid, while controlling the temperature. After completion, filter off the catalyst or inorganic salts and isolate the product from the filtrate.
Problem 3: Side Reactions during the Cyanation of 3-Amino-5-bromobenzotrifluoride
| Symptom | Possible Cause | Suggested Solution |
| Formation of 3-amino-5-(trifluoromethyl)benzene | Hydrodehalogenation (reduction of the C-Br bond). | Optimize the catalyst system (ligand and metal precursor). Use a non-protic solvent and a sterically hindered base. |
| Formation of dimeric byproducts | Homocoupling of the starting material. | Use a catalyst system that favors cross-coupling over homocoupling. Lower the catalyst loading if possible. |
| Hydrolysis of the nitrile product to the corresponding amide | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
Experimental Protocol: Palladium-Catalyzed Cyanation of 3-Amino-5-bromobenzotrifluoride
To a solution of 3-amino-5-bromobenzotrifluoride in an anhydrous, aprotic solvent (e.g., DMF or dioxane), add a cyanide source (e.g., zinc cyanide or potassium ferrocyanide), a palladium catalyst (e.g., Pd(dppf)Cl₂) and a suitable base (e.g., a non-nucleophilic organic base). Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C. Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction, quench with an appropriate aqueous solution, and extract the product. The crude product can be purified by column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Logical workflow for troubleshooting synthesis issues.
Technical Support Center: Optimizing Couplings with 3-Amino-5-(trifluoromethyl)benzonitrile
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when performing coupling reactions with 3-Amino-5-(trifluoromethyl)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: Why are my coupling reaction yields consistently low when using this compound?
A: The primary reason for low yields is the reduced nucleophilicity of the aniline. The potent electron-withdrawing effects of both the trifluoromethyl (-CF₃) and nitrile (-CN) groups significantly decrease the electron density on the amine nitrogen. This makes the amine a poor nucleophile, leading to sluggish or incomplete reactions under standard conditions.[1] Overcoming this requires carefully optimized conditions, particularly the choice of catalyst, ligand, and base.
Q2: My palladium catalyst appears to be decomposing (turning black). What causes this and how can I prevent it?
A: The formation of a black precipitate, known as palladium black, indicates that the active Pd(0) catalyst has aggregated and fallen out of the catalytic cycle. This can be caused by several factors:
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Presence of Oxygen: The Pd(0) catalyst is sensitive to oxygen. It is crucial to thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen).[2]
-
High Temperatures: While heat is often required, excessively high temperatures (>120 °C) can accelerate catalyst decomposition.[3]
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Inappropriate Ligand: The ligand stabilizes the palladium center. An inadequate ligand may not sufficiently protect the metal, leading to decomposition. Bulky, electron-rich phosphine ligands are often required.
Using well-defined, air-stable palladium precatalysts (e.g., G3 or G4 precatalysts) can also ensure a more consistent generation of the active catalytic species and improve reproducibility.[2]
Q3: I am observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I minimize this side product?
A: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen, which can re-oxidize the active Pd(0) to a Pd(II) species that facilitates this unwanted pathway.[2] To minimize it:
-
Rigorous Oxygen Exclusion: This is the most critical factor. Use flame-dried glassware and properly degassed solvents (e.g., via freeze-pump-thaw cycles or sparging with an inert gas).[2]
-
Order of Addition: Adding the aryl halide before the boronic acid can sometimes help, as the oxidative addition step can be competitive with the processes leading to homocoupling.
-
Choice of Base and Solvent: The reaction conditions can influence the rate of homocoupling versus the desired cross-coupling.
Q4: Can I perform these coupling reactions without protecting the amine or nitrile groups?
A: Generally, yes. Modern cross-coupling protocols, particularly for Suzuki-Miyaura and Buchwald-Hartwig reactions, exhibit broad functional group tolerance. The primary amine of this compound is a weak nucleophile and is often compatible. The nitrile group is also typically stable under these conditions. However, if using very strong bases or highly reactive coupling partners, compatibility should be verified. For amide couplings, the amine of the title compound is the intended nucleophile.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
If you are experiencing low yields when coupling this compound (as the halide derivative, e.g., 3-Amino-5-bromo-benzonitrile) with a boronic acid, consult the following workflow.
References
challenges in the scale-up synthesis of 3-Amino-5-(trifluoromethyl)benzonitrile
Welcome to the Technical Support Center for the synthesis of 3-Amino-5-(trifluoromethyl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the scale-up synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the scale-up of this compound?
A1: Two primary synthetic strategies are commonly considered for the large-scale production of this compound:
-
Route A: Sandmeyer Reaction Sequence: This route typically starts from 3-amino-5-bromobenzotrifluoride. The amino group is diazotized and then converted to a nitrile group via a Sandmeyer reaction. Subsequent reduction of a nitro group (if used as a precursor to the amine) or amination of a halide is then required.
-
Route B: Halogenation, Cyanation, and Amination Sequence: This approach often begins with a commercially available trifluoromethylated benzene derivative. The synthesis involves a series of steps including bromination, cyanation (e.g., using copper cyanide), and finally, amination, which can be achieved through methods like the Buchwald-Hartwig amination.
Q2: What are the critical safety considerations when performing a large-scale diazotization for a Sandmeyer reaction?
A2: Diazotization reactions are highly exothermic and can pose a significant safety risk if not properly controlled, especially at scale.[1] Key safety considerations include:
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Temperature Control: The reaction temperature must be strictly maintained, typically between 0-5 °C, to prevent the rapid and violent decomposition of the diazonium salt.[1]
-
Slow Reagent Addition: The addition of sodium nitrite solution should be done slowly and sub-surface to ensure rapid reaction and prevent localized concentration buildup.
-
Adequate Cooling Capacity: Ensure the cooling system of the reactor is sufficient to handle the heat generated by the reaction.
-
Off-Gas Management: The reaction can generate nitrogen gas, so the reactor must be properly vented.
-
Quenching: Any excess nitrous acid should be quenched at the end of the reaction, for example, with sulfamic acid.
Q3: What are common side products in the Buchwald-Hartwig amination step?
A3: During a Buchwald-Hartwig amination to introduce the amino group, several side products can form. A common side reaction is the formation of biaryl compounds through the coupling of two aryl halide molecules. The choice of phosphine ligand and reaction conditions plays a crucial role in minimizing these side reactions.
Q4: How can I effectively purify this compound at a large scale?
A4: Large-scale purification typically relies on crystallization. The choice of solvent is critical. A good solvent will dissolve the compound at an elevated temperature but allow for good recovery upon cooling. Common solvent systems for compounds of this type include toluene, heptane, or mixtures of polar and non-polar solvents. It is important to troubleshoot the crystallization process to avoid issues like "oiling out," where the compound separates as a liquid instead of a solid.[2] This can often be resolved by adjusting the solvent system or the cooling rate.[2]
Troubleshooting Guides
Synthetic Route A: Sandmeyer Reaction Sequence
Issue 1: Low Yield in Diazotization/Sandmeyer Cyanation
| Potential Cause | Troubleshooting Steps |
| Incomplete diazotization | Ensure the starting amine is fully dissolved before adding sodium nitrite. Use a slight excess of acid. Test for the presence of nitrous acid using starch-iodide paper to confirm the completion of the diazotization. |
| Decomposition of diazonium salt | Strictly maintain the reaction temperature between 0-5 °C.[1] Use the diazonium salt solution immediately in the next step. |
| Inefficient cyanation | Ensure the copper(I) cyanide is of good quality and freshly prepared if necessary. Maintain the recommended temperature for the Sandmeyer reaction. Degas the solvent to remove oxygen, which can interfere with the radical mechanism. |
Issue 2: Exotherm and Runaway Reaction during Diazotization
| Potential Cause | Troubleshooting Steps |
| Too rapid addition of sodium nitrite | Add the sodium nitrite solution dropwise and at a controlled rate. Ensure efficient stirring to dissipate heat. |
| Inadequate cooling | Verify the cooling capacity of the reactor. Use a cooling bath with a mixture of ice and salt for better temperature control. For very large scales, consider using a continuous flow reactor for superior heat management. |
| Localized high concentrations | Ensure the addition of the nitrite solution is done below the surface of the reaction mixture. |
Synthetic Route B: Halogenation, Cyanation, and Amination
Issue 1: Formation of Impurities during Bromination
| Potential Cause | Troubleshooting Steps |
| Over-bromination (di- or tri-brominated species) | Carefully control the stoichiometry of the brominating agent. Monitor the reaction progress closely using techniques like GC or HPLC. |
| Isomeric impurities | Optimize the reaction temperature and catalyst to favor the desired isomer. Purification by crystallization or chromatography may be necessary. |
Issue 2: Low Yield or Incomplete Conversion in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Steps |
| Catalyst deactivation | Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use high-purity palladium catalyst and phosphine ligand. |
| Incorrect base | The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide or LHMDS are commonly used. The base strength can significantly impact the reaction rate. |
| Sub-optimal ligand | The ligand choice is crucial for an efficient reaction. For aryl bromides, bulky, electron-rich phosphine ligands such as XPhos or RuPhos are often effective. |
Experimental Protocols (Illustrative Examples)
Disclaimer: The following protocols are illustrative examples based on general procedures for similar transformations and should be optimized for specific laboratory and scale-up conditions.
Protocol A: Illustrative Sandmeyer Cyanation of 3-Amino-5-(trifluoromethyl)aniline
This protocol outlines the conversion of the amino group to a nitrile.
-
Diazotization:
-
Charge a reactor with 3-Amino-5-(trifluoromethyl)aniline (1.0 eq) and a suitable acid (e.g., 3.0 eq of 37% HCl).
-
Cool the mixture to 0-5 °C with efficient stirring.
-
Prepare a solution of sodium nitrite (1.05 eq) in water.
-
Add the sodium nitrite solution dropwise to the aniline solution, maintaining the temperature between 0-5 °C.
-
Stir for an additional 30 minutes at 0-5 °C after the addition is complete.
-
-
Sandmeyer Cyanation:
-
In a separate reactor, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Heat the cyanide solution to 60-70 °C.
-
Slowly add the cold diazonium salt solution to the hot cyanide solution. Vigorous nitrogen evolution will occur.
-
After the addition is complete, stir the reaction mixture at 70 °C for 1-2 hours until the reaction is complete (monitor by HPLC).
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., toluene).
-
Wash the organic layer with water and brine, then concentrate under reduced pressure.
-
Purify the crude product by crystallization.
-
Protocol B: Illustrative Buchwald-Hartwig Amination of 3-Bromo-5-(trifluoromethyl)benzonitrile
This protocol describes the introduction of an amino group.
-
Reaction Setup:
-
To a dry, inerted reactor, add 3-Bromo-5-(trifluoromethyl)benzonitrile (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq), and a suitable phosphine ligand (e.g., Xantphos, 0.02 eq).
-
Add a source of ammonia (e.g., benzophenone imine followed by hydrolysis, or an ammonia surrogate).
-
Add a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.5 eq).
-
Add a dry, deoxygenated solvent (e.g., toluene or dioxane).
-
-
Reaction Execution:
-
Heat the reaction mixture to the optimal temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by HPLC).
-
Cool the reaction mixture to room temperature.
-
Quench the reaction with water.
-
If a protecting group was used (like benzophenone imine), perform the deprotection step (e.g., with acid).
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it over sodium sulfate, and concentrate it.
-
Purify the product by column chromatography or crystallization.
-
Data Presentation
Table 1: Comparison of Illustrative Reaction Parameters
| Parameter | Route A: Sandmeyer Reaction | Route B: Buchwald-Hartwig Amination |
| Starting Material | 3-Amino-5-(trifluoromethyl)aniline | 3-Bromo-5-(trifluoromethyl)benzonitrile |
| Key Reagents | NaNO₂, CuCN | Palladium catalyst, Phosphine ligand, Base |
| Typical Temperature | Diazotization: 0-5 °C; Cyanation: 60-70 °C | 80-110 °C |
| Typical Reaction Time | 2-4 hours | 12-24 hours |
| Potential Yield | 70-85% | 75-90% |
| Key Challenges | Exotherm control, handling of toxic cyanides | Catalyst cost and sensitivity, inert atmosphere required |
Visualizations
Caption: Synthetic routes to this compound.
Caption: General troubleshooting workflow for synthesis issues.
References
troubleshooting failed reactions involving 3-Amino-5-(trifluoromethyl)benzonitrile
Welcome to the technical support center for 3-Amino-5-(trifluoromethyl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common reactions involving this versatile building block.
I. General Handling and Storage
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C. It is a crystalline powder and should be kept in a tightly sealed container to prevent moisture absorption and degradation.
Q2: What are the main safety precautions to consider when handling this compound?
A2: This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation. Always handle this compound in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. In case of contact with eyes, rinse cautiously with water for several minutes.
II. Troubleshooting Failed Reactions
This section provides troubleshooting guides for common palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution involving this compound.
A. Suzuki-Miyaura Coupling
Q3: My Suzuki-Miyaura coupling reaction with this compound as the halide partner is showing low to no conversion. What are the likely causes and how can I fix it?
A3: Low conversion in Suzuki-Miyaura coupling with this substrate is often due to its electron-deficient nature, which can affect the catalytic cycle. Here’s a systematic approach to troubleshoot the issue:
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Common Issues and Solutions at a Glance:
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Inactive Catalyst | Use a Pd(0) precatalyst like Pd₂(dba)₃ or a pre-formed catalyst with a bulky ligand. Ensure rigorous exclusion of oxygen. |
| Inappropriate Ligand | Switch to bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) which are effective for electron-deficient substrates. | |
| Ineffective Base | Use a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous and finely powdered. | |
| Suboptimal Conditions | Increase the reaction temperature (80-120 °C). Screen different solvents like dioxane, toluene, or DMF, ensuring they are anhydrous. | |
| Side Reactions | Protodeboronation | Use anhydrous solvents and reagents. A slight excess of the boronic acid (1.2-1.5 eq) can compensate for some decomposition. |
| Homocoupling | Ensure complete degassing of solvents to minimize oxygen, which can promote homocoupling. | |
| Hydrolysis of Nitrile | Use non-aqueous workup conditions if possible. If basic hydrolysis is observed, consider using a milder base like K₂CO₃. |
Q4: I am observing significant debromination of my 3-Bromo-5-(trifluoromethyl)benzonitrile starting material. How can I minimize this side reaction?
A4: Debromination is a common side reaction in palladium-catalyzed couplings, especially with electron-deficient aryl halides. This is often a result of a competing hydrodehalogenation pathway. To minimize this:
-
Ligand Choice: Use bulky, electron-rich ligands that favor the desired cross-coupling pathway over hydrodehalogenation.
-
Hydrogen Source: Ensure your solvent and reagents are scrupulously dry, as water can be a proton source for this side reaction.
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent prolonged exposure to conditions that might favor debromination.
B. Buchwald-Hartwig Amination
Q5: My Buchwald-Hartwig amination of a halo-substituted this compound is sluggish or fails completely. What should I investigate?
A5: The success of a Buchwald-Hartwig amination with this substrate is highly dependent on the choice of catalyst system and reaction conditions. The electron-withdrawing trifluoromethyl and nitrile groups can influence the reactivity of the aryl halide and the nucleophilicity of the amine.
Troubleshooting Workflow: Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Key Considerations for Buchwald-Hartwig Amination:
| Issue | Potential Cause | Recommended Solution |
| Low Reactivity | Poor Oxidative Addition | If using an aryl chloride, switch to the corresponding bromide or iodide. Use a more electron-rich and bulky ligand to facilitate this step. |
| Catalyst Inhibition | The amino group on the benzonitrile can potentially coordinate to the palladium center. While often not requiring protection, if inhibition is suspected, consider a temporary protecting group. | |
| Inappropriate Base | A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) is typically required. For base-sensitive functional groups, K₃PO₄ or Cs₂CO₃ can be effective, though may require higher temperatures. | |
| Side Reactions | Hydrodehalogenation | This can compete with the desired amination. Using a well-defined pre-catalyst and optimizing the ligand can suppress this pathway. |
| Nitrile Hydrolysis | Strong basic conditions and prolonged heating can lead to hydrolysis of the nitrile group. Use the mildest effective base and monitor the reaction to avoid extended reaction times. |
C. Nucleophilic Aromatic Substitution (SNAr)
Q6: I am attempting a nucleophilic aromatic substitution on a fluoro- or chloro-substituted this compound, but the reaction is not proceeding. What can I do?
A6: For an SₙAr reaction to occur, the aromatic ring must be sufficiently electron-deficient to be attacked by a nucleophile. The trifluoromethyl and nitrile groups are strongly electron-withdrawing, which activates the ring for this type of reaction. However, success also depends on the nucleophile, leaving group, and reaction conditions.
Troubleshooting Workflow: Nucleophilic Aromatic Substitution (SₙAr)
Caption: Troubleshooting workflow for Nucleophilic Aromatic Substitution.
Factors to Optimize in SₙAr Reactions:
| Factor | Consideration | Optimization Strategy |
| Nucleophile | The strength of the nucleophile is critical. | For weakly nucleophilic alcohols or amines, deprotonation with a strong base (e.g., NaH, K₂CO₃) is often necessary. |
| Leaving Group | The order of leaving group ability in SₙAr is typically F > Cl > Br > I. | If your substrate has a chloro or bromo leaving group, you may need more forcing conditions (higher temperature, longer reaction time) compared to a fluoro-substituted analog. |
| Solvent | Polar aprotic solvents are ideal for SₙAr reactions. | Use solvents like DMF, DMSO, or NMP to facilitate the reaction. Ensure the solvent is anhydrous. |
| Temperature | Many SₙAr reactions require elevated temperatures. | If no reaction is observed at room temperature, gradually increase the temperature, monitoring for product formation and potential decomposition. |
III. Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Bromo-5-(trifluoromethyl)benzonitrile
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask, add 3-Bromo-5-(trifluoromethyl)benzonitrile (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., XPhos, 4-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) at least three times.
-
Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane, toluene, or DMF). The concentration is typically between 0.1 M and 0.5 M.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of 3-Bromo-5-(trifluoromethyl)benzonitrile
This protocol is a general guideline and should be optimized for specific amine coupling partners.
-
Reaction Setup: To a dry Schlenk flask, add 3-Bromo-5-(trifluoromethyl)benzonitrile (1.0 eq.), the amine coupling partner (1.1-1.5 eq.), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.2-2.0 eq.).
-
Catalyst and Ligand Addition: Add the palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst, 1-3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) at least three times.
-
Solvent Addition: Add a dry, degassed solvent (e.g., toluene, dioxane, or THF).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl solution. Extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
IV. Frequently Asked Questions (FAQs)
Q7: Can the amino group of this compound interfere with palladium-catalyzed cross-coupling reactions?
A7: The amino group can potentially coordinate to the palladium catalyst, which might inhibit the catalytic cycle. However, in many cases, modern bulky phosphine ligands can mitigate this effect, and protection of the amine is not necessary. If you suspect catalyst inhibition is a significant issue, you can consider protecting the amine as a carbamate (e.g., Boc) or an amide, which can be deprotected after the coupling reaction.
Q8: Is the nitrile group stable under the basic conditions of Suzuki or Buchwald-Hartwig reactions?
A8: The nitrile group is generally stable under the conditions typically employed for these cross-coupling reactions. However, prolonged exposure to strong bases (like NaOtBu) at high temperatures can lead to hydrolysis of the nitrile to the corresponding amide or carboxylic acid.[1][2][3][4][5] To avoid this, it is advisable to use the mildest possible reaction conditions and to monitor the reaction to prevent unnecessarily long reaction times. If hydrolysis is a persistent issue, consider using a weaker base like K₂CO₃ or K₃PO₄.
Q9: What are common challenges in the purification of products derived from this compound?
A9: Purification can sometimes be challenging due to the polarity of the amino group and the potential for closely eluting byproducts.
-
Tailing on Silica Gel: The basic amino group can cause tailing on silica gel chromatography. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.
-
Closely Eluting Impurities: Byproducts such as debrominated starting material or homocoupled products can sometimes have similar polarities to the desired product. Careful selection of the eluent system and using a high-resolution column may be necessary. In some cases, a different purification technique like preparative HPLC might be required.
Q10: Can I perform a Sandmeyer reaction on this compound to replace the amino group?
A10: Yes, the Sandmeyer reaction is a viable method to replace the amino group of this compound with other functional groups like halides (Cl, Br) or a nitrile (CN).[1][6][7][8][9] The first step involves the formation of a diazonium salt by treating the aniline with a source of nitrous acid (e.g., NaNO₂ in the presence of a strong acid like HCl or HBr) at low temperatures (0-5 °C). The resulting diazonium salt can then be treated with the appropriate copper(I) salt (e.g., CuCl, CuBr, or CuCN) to yield the desired substituted benzonitrile.
References
- 1. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. lscollege.ac.in [lscollege.ac.in]
Technical Support Center: Removal of Palladium Catalyst from 3-Amino-5-(trifluoromethyl)benzonitrile Reaction Mixtures
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from reaction mixtures containing 3-Amino-5-(trifluoromethyl)benzonitrile. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Troubleshooting Guides
This section addresses specific issues that may arise during the removal of palladium catalysts and offers step-by-step solutions.
Problem 1: High Levels of Residual Palladium After Filtration
-
Symptom: The concentration of palladium in the product remains above the acceptable limit after filtration.
-
Possible Causes & Solutions:
-
Ineffective Filtration of Heterogeneous Catalysts: The filter medium may not be suitable for capturing fine palladium particles.
-
Solution 1: Optimize Filtration Technique. Switch to a finer porosity filter, such as a membrane filter (e.g., 0.45 µm PTFE), or use a well-packed Celite bed (1-2 cm thick).[1][2] Pre-wetting the Celite pad with the reaction solvent can enhance its effectiveness.[1][2]
-
Solution 2: Double Filtration. Pass the filtrate through a second Celite pad or a finer filter to capture any remaining particles.[1]
-
-
Presence of Soluble Palladium Species: Filtration is only effective for heterogeneous catalysts.[1] If the palladium catalyst has leached into the solution, it will pass through the filter.
-
Formation of Colloidal Palladium: Palladium can form fine colloidal particles that are difficult to remove by standard filtration.
-
Solution 1: Flocculation. Add a small amount of a flocculating agent to encourage the aggregation of colloidal particles, making them easier to filter.
-
Solution 2: Adsorption. Treat the reaction mixture with an adsorbent like activated carbon to bind the colloidal palladium before filtration.[1]
-
-
Problem 2: Low Efficiency of Palladium Scavengers
-
Symptom: Residual palladium levels remain high even after treatment with a scavenger.
-
Possible Causes & Solutions:
-
Incorrect Scavenger Selection: The chosen scavenger may not be effective for the specific palladium species or reaction conditions.
-
Solution 1: Consider the Palladium Oxidation State. Thiol-based scavengers are generally effective for Pd(II), while other types may be better suited for Pd(0).[1][3]
-
Solution 2: Match Scavenger to Your System. Ensure the scavenger is compatible with the reaction solvent.[1] The presence of the amino and trifluoromethyl groups on the benzonitrile ring may influence the interaction with the scavenger. It is advisable to screen a small panel of scavengers to find the most effective one for your specific product.[1][3]
-
-
Insufficient Scavenger Loading or Contact Time: The amount of scavenger or the reaction time may be inadequate for complete removal.
-
Product-Palladium Complexation: The this compound product may form a stable complex with palladium, hindering its removal.
-
Solution: Disrupt the Complex. Consider adding a competing ligand or changing the solvent to disrupt the product-palladium interaction before adding the scavenger.[3]
-
-
Problem 3: Product Loss During Palladium Removal
-
Symptom: Significant decrease in product yield after the purification step.
-
Possible Causes & Solutions:
-
Product Adsorption onto the Scavenger or Adsorbent: The product may bind to the scavenger or activated carbon.
-
Solution 1: Minimize Adsorbent Usage. Use the minimum effective amount of the scavenger or adsorbent.[1][4]
-
Solution 2: Thoroughly Wash the Solid Phase. After filtration, wash the scavenger or adsorbent with a small amount of fresh solvent to recover any bound product.[1]
-
Solution 3: Screen Different Scavengers. Some scavengers may have a lower affinity for your product.[1]
-
-
Product Co-precipitation: The product may precipitate along with the palladium complex.
-
Solution: Optimize Precipitation Conditions. If using a precipitation method, adjust the solvent system or the precipitating agent to selectively precipitate the palladium complex.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing palladium catalysts from reaction mixtures?
A1: The most common methods for palladium removal include:
-
Filtration: This is effective for heterogeneous catalysts like palladium on carbon (Pd/C). Using a filter aid like Celite is a standard practice to ensure the removal of fine particles.[1][2]
-
Scavenging: This involves using solid-supported or soluble agents that selectively bind to palladium. Common scavengers possess functional groups like thiols, amines, and phosphines.[1][5][6]
-
Adsorption: Materials with high surface area, such as activated carbon, can effectively adsorb palladium from the reaction mixture.[3]
-
Precipitation: A reagent is added to form an insoluble palladium complex, which can then be removed by filtration.[1]
-
Chromatography: Passing the reaction mixture through a column (e.g., silica gel) can separate the product from the palladium catalyst.[2]
Q2: How do I choose the most suitable palladium removal method for my this compound synthesis?
A2: The optimal method depends on several factors:
-
Nature of the Catalyst: For heterogeneous catalysts (e.g., Pd/C), filtration through Celite is often the first and most straightforward approach.[1][2] For homogeneous catalysts, scavenging, adsorption, or chromatography are necessary.
-
Solvent System: The polarity of your solvent can impact the effectiveness of scavengers and the solubility of palladium species.[1]
-
Nature of Your Product: The presence of the amino group in this compound could lead to coordination with palladium. This might require the use of scavengers with a stronger affinity for palladium or pre-treatment to break the product-palladium complex.
-
Required Purity Level: The acceptable level of residual palladium in your final product will dictate the rigor of the purification method needed.[7]
A general approach is to start with the simplest method (filtration for heterogeneous catalysts) and then proceed to more sophisticated techniques like scavenging if the initial method is insufficient. A small-scale screening of different scavengers is highly recommended.
Q3: What is Celite and how does it aid in palladium removal?
A3: Celite is a diatomaceous earth that is commonly used as a filter aid. It forms a porous filter cake that can trap very fine particles, such as palladium on carbon, which might otherwise pass through standard filter paper.[1][2]
Q4: Can the nitrile group in my compound interfere with palladium removal?
A4: While the primary concern for palladium coordination is often with amino or phosphine groups, nitriles can also interact with transition metals. The electronic properties of the trifluoromethyl group can also influence these interactions. Therefore, it is important to experimentally verify the effectiveness of your chosen palladium removal method for your specific this compound reaction mixture.
Data Presentation
Table 1: Comparison of Common Palladium Removal Methods
| Method | Advantages | Disadvantages | Best Suited For |
| Filtration (with Celite) | Simple, fast, and cost-effective.[2] | Only effective for heterogeneous catalysts.[1] | Removing Pd/C and other solid-supported catalysts. |
| Scavenging | High selectivity for palladium, effective for soluble species.[5][6] | Can be expensive, may require optimization of conditions.[1] | Removing both homogeneous and leached heterogeneous catalysts. |
| Activated Carbon | Cost-effective, high adsorption capacity.[3] | Can adsorb the desired product, leading to yield loss.[3] | General purpose removal of soluble and colloidal palladium. |
| Precipitation | Can be highly effective for specific palladium species. | May require specific reagents and careful control of conditions. | When a suitable precipitating agent is known for the palladium complex. |
| Chromatography | Can achieve very high purity. | Can be time-consuming, requires significant solvent usage, and may lead to product loss on the column.[2] | Final purification step when very low palladium levels are required. |
Table 2: Overview of Common Palladium Scavengers
| Scavenger Type | Functional Group | Effective Against | Notes |
| Thiol-based | -SH | Pd(II)[1][3] | Highly effective and widely used.[6] |
| Amine-based | -NH2, -NRH, -NR2 | Various Pd species | Can be useful when thiol scavengers are not suitable. |
| Thiourea-based | -C(=S)N2H2 | Various Pd species | Versatile scavenger for different forms of palladium.[6] |
| Phosphine-based | -PR2 | Pd(0) | Often used for specific palladium complexes. |
| Multi-functional | Combination of groups | Broad range of Pd species | Can be effective when the palladium speciation is unknown. |
Experimental Protocols
Protocol 1: Removal of Heterogeneous Palladium Catalyst by Filtration through Celite
-
Prepare the Celite Pad: In a Büchner or sintered glass funnel, place a piece of filter paper that fits the funnel diameter. Add a 1-2 cm layer of Celite over the filter paper and gently press down to create a compact and level bed.[1][2]
-
Pre-wet the Pad: Pour a small amount of the reaction solvent through the Celite pad to wet it and ensure it is properly settled.
-
Filter the Reaction Mixture: If necessary, dilute the reaction mixture with a suitable solvent to reduce its viscosity.[1] Slowly pour the mixture onto the center of the Celite bed. Apply gentle vacuum to draw the solution through the filter.[1]
-
Wash the Celite Pad: Wash the Celite pad with fresh solvent to ensure the complete recovery of the product.[1][2]
-
Collect the Filtrate: The combined filtrate contains your product, now free of the heterogeneous palladium catalyst.
Protocol 2: Palladium Removal Using a Solid-Supported Scavenger
-
Select the Appropriate Scavenger: Choose a scavenger based on the likely oxidation state of the palladium, the solvent system, and the properties of this compound.
-
Add the Scavenger: Add the recommended amount of the solid-supported scavenger (typically provided by the manufacturer in weight percent or equivalents) to the reaction mixture.
-
Stir the Mixture: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 1 to 18 hours.[4] The optimal time and temperature should be determined experimentally for your specific system.
-
Filter off the Scavenger: Remove the solid-supported scavenger by filtration. A simple gravity filtration or filtration through a short plug of Celite is usually sufficient.[1]
-
Wash and Collect: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product.[1] Combine the filtrates, which now contain the purified product.
Visualizations
References
preventing dimerization of 3-Amino-5-(trifluoromethyl)benzonitrile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the dimerization of 3-Amino-5-(trifluoromethyl)benzonitrile during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its dimerization a concern?
This compound is an important building block in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. Dimerization is the process where two molecules of the compound react with each other to form a larger molecule, or dimer. This is a significant concern as it consumes the starting material, leads to the formation of impurities, complicates purification, and ultimately reduces the yield of the desired product.
Q2: What causes the dimerization of this compound?
The dimerization of aromatic amines like this compound is often an oxidative process. The reaction is thought to proceed through the formation of a radical cation, which can then react with another molecule of the amine. This process can be initiated or accelerated by the presence of oxygen, light, heat, and certain metal ions. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the amine, potentially making it more susceptible to oxidation.
Q3: How can I detect if dimerization is occurring in my reaction?
Dimerization can be monitored by several analytical techniques:
-
Thin Layer Chromatography (TLC): The dimer will likely have a different Rf value than the monomer. A new spot appearing on the TLC plate can indicate dimer formation.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the amount of monomer remaining and the amount of dimer formed over time. The dimer will have a different retention time than the starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify the structure of the dimer if it is isolated. The appearance of new signals or changes in the integration of existing signals in the reaction mixture can indicate dimer formation.
-
Mass Spectrometry (MS): The formation of a dimer can be confirmed by the presence of a molecular ion peak corresponding to twice the molecular weight of the starting material.
Troubleshooting Guides
Issue 1: Rapid consumption of starting material and formation of an unknown, less polar impurity.
Possible Cause: Oxidative dimerization catalyzed by atmospheric oxygen.
Solutions:
| Strategy | Recommended Action | Expected Outcome |
| Inert Atmosphere | Conduct the reaction under an inert atmosphere of nitrogen or argon. This involves using Schlenk techniques or a glovebox to exclude oxygen.[1][2] | Significantly reduces the rate of oxidative dimerization. |
| Degassed Solvents | Use solvents that have been thoroughly degassed by methods such as freeze-pump-thaw cycles or sparging with an inert gas. | Minimizes dissolved oxygen in the reaction medium. |
| Low Temperature | Run the reaction at a lower temperature, if the desired reaction kinetics allow. | Reduces the rate of the dimerization side reaction. |
| Protection from Light | Protect the reaction vessel from light by wrapping it in aluminum foil or using amber-colored glassware. | Prevents photochemical initiation of dimerization. |
Issue 2: Dimerization occurs even under an inert atmosphere.
Possible Cause: Contamination with metal ions that can catalyze the dimerization.
Solutions:
| Strategy | Recommended Action | Expected Outcome |
| Use of High-Purity Reagents | Ensure all reagents and solvents are of high purity and free from metal contaminants. | Eliminates potential catalytic impurities. |
| Chelating Agents | Add a small amount of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the reaction mixture. | Sequesters catalytic metal ions, rendering them inactive. |
| Glassware Treatment | Use glassware that has been acid-washed to remove any trace metals from the surface. | Prevents leaching of metal ions from the glassware into the reaction. |
Issue 3: The desired reaction requires conditions that promote dimerization (e.g., elevated temperature, presence of an oxidizing agent).
Possible Cause: Inherent reactivity of the unprotected amine under the required reaction conditions.
Solution:
| Strategy | Recommended Action | Expected Outcome |
| Protecting Group Chemistry | Protect the amino group as a carbamate (e.g., Boc) or an amide before proceeding with the reaction. The protecting group can be removed in a subsequent step.[3][4] | The protected amine is no longer susceptible to dimerization under the reaction conditions. |
Experimental Protocols
Protocol 1: Boc Protection of this compound
This protocol describes the protection of the amino group of this compound using di-tert-butyl dicarbonate (Boc)2O.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) and triethylamine (1.5 equivalents) in a 2:1 (v/v) mixture of anhydrous THF and deionized water. Stir at room temperature for 5 minutes until all solids are dissolved.
-
Addition of (Boc)2O: Cool the reaction mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (1.2 equivalents) to the solution in one portion.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The product should have a higher Rf value than the starting material.
-
Workup: Once the reaction is complete, remove the THF under reduced pressure. Add water to the residue and extract with dichloromethane (3 x 20 mL).
-
Washing: Wash the combined organic layers with deionized water (2 x 10 mL) and then with brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product.
-
Purification (if necessary): If the product is not pure by TLC or NMR, it can be purified by column chromatography on silica gel.
Protocol 2: HPLC-UV Method for Monitoring Dimerization
This protocol provides a general method for monitoring the dimerization of this compound using HPLC with UV detection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid, TFA) is often effective. A typical gradient might be:
-
0-2 min: 20% Acetonitrile
-
2-15 min: 20% to 80% Acetonitrile
-
15-17 min: 80% Acetonitrile
-
17-18 min: 80% to 20% Acetonitrile
-
18-20 min: 20% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the starting material and dimer).
-
Injection Volume: 10 µL
Procedure:
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture (e.g., 10 µL). Dilute the aliquot with the initial mobile phase composition (e.g., 1:100 dilution in 80:20 water:acetonitrile).
-
Injection: Inject the diluted sample onto the HPLC system.
-
Analysis: Monitor the chromatogram for the peaks corresponding to the starting material and the dimer. The dimer is expected to have a longer retention time due to its higher molecular weight and likely increased hydrophobicity.
-
Quantification: The relative amounts of monomer and dimer can be estimated by comparing the peak areas. For more accurate quantification, calibration curves should be prepared using isolated and purified standards of both the monomer and the dimer.
Visualizations
Caption: Plausible oxidative dimerization pathway of this compound.
Caption: Troubleshooting workflow for preventing the dimerization of this compound.
References
Validation & Comparative
A Comparative Guide to Purity Analysis of 3-Amino-5-(trifluoromethyl)benzonitrile: HPLC and Its Alternatives
For researchers, scientists, and professionals in drug development, the precise determination of purity for chemical intermediates like 3-Amino-5-(trifluoromethyl)benzonitrile is a critical step to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of a robust High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques for the purity assessment of this compound. Detailed experimental protocols and supporting data are presented to aid in the selection of the most suitable analytical methodology.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reversed-phase HPLC (RP-HPLC) is a widely adopted and effective technique for the analysis of moderately polar aromatic compounds such as this compound. The separation is based on the partitioning of the analyte and its impurities between a non-polar stationary phase (typically C18) and a polar mobile phase.
Advantages of HPLC:
-
High Resolution and Sensitivity: Capable of separating complex mixtures and detecting impurities at very low levels.
-
Quantitative Accuracy: Provides precise and reproducible quantitative results, which are essential for purity validation.
-
Versatility: A wide range of stationary and mobile phases can be utilized to optimize the separation for various analytes.[1]
-
Established Methodology: HPLC is a well-understood and widely accepted technique in regulatory environments.
Limitations of HPLC:
-
Requires Soluble Samples: The analyte must be soluble in a suitable solvent compatible with the mobile phase.
-
Potential for Co-elution: Complex mixtures may necessitate extensive method development to resolve all components completely.
Proposed HPLC Analysis Method
Based on methods for structurally similar compounds, including other substituted aminobenzonitriles and trifluoromethylanilines, a robust RP-HPLC method is proposed for the purity analysis of this compound.[2][3][4][5]
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Instrumentation | HPLC system with a UV-Vis or Photodiode Array (PDA) detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient Elution | 0-5 min: 30% B5-20 min: 30% to 80% B20-25 min: 80% B25.1-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Experimental Protocol: Reversed-Phase HPLC
1. Reagent and Sample Preparation:
-
Mobile Phase A: Add 1.0 mL of ortho-phosphoric acid to 1000 mL of HPLC-grade water and mix well.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
Diluent: Mix equal volumes of acetonitrile and water.
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
2. Chromatographic Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition (70% A: 30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the baseline is free from interfering peaks.
-
Inject the standard solution to determine the retention time and peak area of the main component.
-
Inject the sample solution.
-
After the analysis, integrate all the peaks in the chromatogram.
3. Calculation of Purity: The purity of the sample can be calculated using the area normalization method with the following formula:
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Analysis of this compound.
Comparison with Alternative Analytical Techniques
While HPLC is a robust method, other techniques can offer advantages in terms of speed, resolution, or structural elucidation capabilities.
Table 2: Comparison of Analytical Methods for Purity Analysis
| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | GC-MS (Gas Chromatography-Mass Spectrometry) | CE (Capillary Electrophoresis) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Similar to HPLC but uses smaller particle size columns (sub-2 µm) and higher pressures.[6] | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio. | Separation of ions in an electrolyte solution within a capillary under an electric field.[7][8] |
| Advantages | High resolution, quantitative accuracy, versatility, well-established.[1] | Faster analysis times, higher resolution and sensitivity, reduced solvent consumption.[1][9][10] | High separation efficiency for volatile compounds, provides structural information for impurity identification.[3][11] | High separation efficiency, low sample and reagent consumption, suitable for charged molecules.[12] |
| Disadvantages | Longer run times compared to UPLC, potential for co-elution. | Higher initial instrument cost, requires cleaner samples and solvents.[6] | Requires the analyte to be volatile or amenable to derivatization, potential for thermal degradation. | Lower concentration sensitivity compared to HPLC-UV, reproducibility can be more challenging. |
| Application to Analyte | Highly suitable for routine purity testing and quality control. | Ideal for high-throughput screening and resolving complex impurity profiles. | Potentially suitable if the analyte and its impurities are sufficiently volatile. Provides definitive identification of volatile impurities. | A good orthogonal technique for confirming purity, especially for ionic impurities. |
Conclusion
For the routine purity analysis of this compound, the proposed reversed-phase HPLC method offers a reliable, accurate, and robust solution. It provides the necessary resolution and sensitivity for quantifying the main component and potential impurities.
For laboratories requiring higher throughput and enhanced resolution of complex impurity profiles, UPLC presents a significant advantage.[13] GC-MS is a powerful tool for the definitive identification of volatile impurities, provided the analyte and its impurities have sufficient thermal stability and volatility. Capillary Electrophoresis serves as an excellent orthogonal technique to confirm purity, particularly when charged or highly polar impurities are suspected.
The choice of the most appropriate analytical method will depend on the specific requirements of the analysis, including the desired level of throughput, the nature of the expected impurities, and the need for structural elucidation. For comprehensive characterization and quality control, a combination of HPLC with an orthogonal technique like GC-MS or CE is often the most effective strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of 4-Chloro-2-(trifluoromethyl)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of 2-Aminobenzonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. Capillary electrophoresis and small molecule drug discovery: a perfect match? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Capillary electrophoresis - Wikipedia [en.wikipedia.org]
- 9. ijrpr.com [ijrpr.com]
- 10. biomedres.us [biomedres.us]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. aurorabiomed.com [aurorabiomed.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of 3-Amino-5-(trifluoromethyl)benzonitrile
In the landscape of pharmaceutical development and chemical research, the precise quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the determination of 3-Amino-5-(trifluoromethyl)benzonitrile, a key building block in the synthesis of various therapeutic agents. We present a detailed qNMR protocol and compare its performance with established chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering researchers and drug development professionals a comprehensive overview for selecting the most suitable analytical method.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of qNMR, HPLC, and GC-MS for the quantification of this compound. The data presented are representative values based on established analytical methodologies.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Purity/Assay (%) | 98.0 - 102.0 | 98.0 - 102.0 | 97.0 - 103.0 |
| Precision (RSD, %) | < 1.0 | < 2.0 | < 3.0 |
| **Linearity (R²) ** | > 0.999 | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~0.1 mg/mL | ~0.05 µg/mL[1] | ~1 ng/mL |
| Limit of Quantification (LOQ) | ~0.3 mg/mL | ~0.15 µg/mL | ~5 ng/mL |
| Analysis Time per Sample | ~15 minutes | ~20 minutes | ~30 minutes |
| Sample Preparation | Simple dissolution | Derivatization may be needed, solvent extraction | Derivatization often required, solvent extraction |
| Primary Method | Yes (Traceable to SI units)[2] | No (Requires a certified reference standard) | No (Requires a certified reference standard) |
Experimental Protocols
Quantitative ¹H-NMR Spectroscopy Protocol
Quantitative NMR (qNMR) offers a primary analytical method for determining the purity of organic compounds, as the signal intensity is directly proportional to the number of nuclei.[3]
Internal Standard Selection: The choice of an internal standard is critical in qNMR.[4] For this compound, an ideal internal standard should be soluble in the same deuterated solvent, possess signals that do not overlap with the analyte, be chemically stable, and have a known purity.[5] Maleic acid or 1,3,5-trimethoxybenzene are suitable candidates.
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10-15 mg of the selected internal standard (e.g., Maleic Acid) into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in which both the analyte and internal standard are fully soluble.[5]
-
Vortex the vial until the sample and internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard 30° or 90° pulse sequence. A 90° pulse can improve the signal-to-noise ratio but requires a longer relaxation delay.[6]
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation.[4][7] This should be determined experimentally using an inversion-recovery experiment.[6]
-
Number of Scans: 16 to 64 scans, sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals used for quantification.[7]
-
Acquisition Time: > 3 seconds.
-
Temperature: Maintain a constant temperature (e.g., 298 K).
Data Processing and Calculation:
-
Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Manually phase the spectrum and correct the baseline.
-
Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For this compound, the aromatic protons are suitable. For maleic acid, the two olefinic protons give a singlet.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a widely used technique for the separation and quantification of compounds in a mixture. For aminobenzonitriles, a reverse-phase method is typically employed.[8]
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., ~254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
For assay determination, accurately weigh the sample and dissolve it in the mobile phase to a known concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polarity of the amino group, derivatization is often necessary to improve volatility and chromatographic peak shape.[9][10]
Derivatization: The amino group can be derivatized using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form more volatile silyl derivatives.
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 280 °C).
-
Injector Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
MS Detection: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., acetonitrile).
-
Add the derivatizing agent and heat the mixture to complete the reaction.
-
Inject an aliquot of the derivatized sample into the GC-MS.
Method Comparison and Workflow Visualization
The choice of analytical method depends on various factors including the required accuracy, precision, sample throughput, and available instrumentation.
Quantitative NMR (qNMR):
-
Advantages: As a primary ratio method, it does not require a specific reference standard of the analyte, leading to measurements traceable to the International System of Units (SI).[2] It is non-destructive and provides structural information simultaneously. Sample preparation is typically straightforward.[11]
-
Disadvantages: Lower sensitivity compared to chromatographic methods. Potential for signal overlap in complex mixtures. Higher initial instrument cost.
High-Performance Liquid Chromatography (HPLC):
-
Advantages: High sensitivity and selectivity.[12] Well-established and widely available instrumentation. Suitable for routine quality control.
-
Disadvantages: Requires a certified reference standard of the analyte for accurate quantification.[13] Method development can be time-consuming.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Advantages: Excellent sensitivity and selectivity, especially with mass spectrometric detection.[14] Provides structural information from mass spectra.
-
Disadvantages: Requires the analyte to be volatile or to be made volatile through derivatization.[9] Derivatization adds an extra step to sample preparation and can introduce variability.
Below are diagrams illustrating the logical workflows for each analytical technique.
References
- 1. benchchem.com [benchchem.com]
- 2. qNMR - BIPM [bipm.org]
- 3. Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. Separation of Benzonitrile, 2-amino-3-bromo-5-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lib3.dss.go.th [lib3.dss.go.th]
A Comparative Guide to the Synthesis of Trifluoromethylated Benzonitrile Isomers
For Researchers, Scientists, and Drug Development Professionals
Trifluoromethylated benzonitriles are a critical class of building blocks in medicinal chemistry and materials science. The position of the trifluoromethyl (-CF3) group on the aromatic ring—ortho (2-), meta (3-), or para (4-)—significantly influences the molecule's steric and electronic properties, thereby affecting its reactivity, physical characteristics, and biological activity. The strategic selection of an isomer is often crucial for tuning the efficacy and pharmacokinetic profiles of pharmaceutical candidates.
This guide offers a comparative analysis of synthetic routes to the three primary isomers of trifluoromethylated benzonitrile, presenting key performance data, detailed experimental protocols, and visualizations of common synthetic workflows.
Comparative Synthesis Data
The synthesis of trifluoromethylated benzonitriles can be broadly achieved through two primary strategies: the Sandmeyer reaction starting from trifluoromethylated anilines or palladium-catalyzed cyanation of the corresponding aryl halides. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups.
Table 1: Comparison of Synthetic Methods for Trifluoromethylated Benzonitrile Isomers
| Isomer Position | Starting Material | Method | Key Reagents/Catalyst | Solvent | Yield (%) | Reference/Notes |
| Ortho (2-) | 2-(Trifluoromethyl)aniline | Sandmeyer | NaNO₂, CuCN | Aq. Acid | Moderate | Classic route, requires handling of diazonium salts.[1] |
| 2-Bromobenzotrifluoride | Pd-Catalyzed Cyanation | Pd(OAc)₂, Ligand, K₄[Fe(CN)₆] | Dioxane/H₂O | >90% | Milder conditions, high functional group tolerance.[2][3] | |
| 2-(Trifluoromethyl)benzaldehyde | Dehydrative Cyanation | H₂NOH·HCl, Na₂CO₃, SO₂F₂ | DMSO | Good | Converts aldehydes directly to nitriles.[4] | |
| Meta (3-) | 3-(Trifluoromethyl)aniline | Sandmeyer | NaNO₂, CuCN | Aq. Acid | Good | A versatile and established method for this isomer.[5][6] |
| 3-Bromobenzotrifluoride | Pd-Catalyzed Cyanation | Pd₂(dba)₃, Ligand, Zn(CN)₂ | DMF | High | Effective for electron-neutral and -poor substrates.[7] | |
| m-Xylene Derivative | Multi-step Halogenation/Cyanation | Cl₂, SbCl₃, NaCN | CCl₄ / Aq. | ~90% | Multi-step industrial process.[8] | |
| Para (4-) | 4-(Trifluoromethyl)aniline | Sandmeyer | NaNO₂, CuCN/NaCN | Aq. Acid | Good | Commonly used for large-scale production.[6][9] |
| 4-Chlorobenzotrifluoride | Pd-Catalyzed Cyanation | Pd(OAc)₂, Xantphos, K₄[Fe(CN)₆] | DMAc | >90% | Utilizes a less toxic cyanide source.[2][10] | |
| 4-Bromobenzotrifluoride | Rosenmund-von Braun | CuCN | DMF/Pyridine | High | Classic method, often requires high temperatures. |
Visualized Experimental and Synthetic Logic
To better illustrate the common procedures and chemical transformations, the following diagrams outline a general laboratory workflow and a comparative view of the widely used Sandmeyer reaction.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. CN109320433B - Preparation method of 4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. EP0563033A4 - Process for preparing 3-trifluoromethyl benzyl chloride - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. thieme-connect.de [thieme-connect.de]
Comparative Guide to the Analytical Validation of 3-Amino-5-(trifluoromethyl)benzonitrile Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of 3-Amino-5-(trifluoromethyl)benzonitrile reference standards. It is designed to assist researchers, scientists, and drug development professionals in establishing robust and reliable analytical protocols for quality control and regulatory compliance. The guide outlines detailed experimental procedures and presents comparative data for high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), two common analytical techniques for the characterization of aromatic nitrile compounds.
Introduction to this compound
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its unique structure, featuring an amine group, a nitrile group, and a trifluoromethyl group, makes it a versatile intermediate for creating complex molecules with enhanced biological activity.[2] Given its role in the development of therapeutic agents, ensuring the purity and identity of this compound reference standards is of paramount importance for the safety and efficacy of the final drug product.
Alternative Reference Standards
For comparative purposes, this guide considers the following structurally related compounds as alternative reference standards. These alternatives are often encountered as starting materials, intermediates, or potential impurities in the synthesis of related active pharmaceutical ingredients.
-
3-Aminobenzonitrile: A simpler analog lacking the trifluoromethyl group.
-
3-Amino-5-bromobenzonitrile: An alternative halogenated analog.[3]
-
2-Amino-3-(trifluoromethyl)benzonitrile: A positional isomer of the target analyte.[4]
Analytical Methodologies: A Comparative Overview
The analytical validation of a reference standard typically involves a combination of chromatographic and spectroscopic techniques to determine its identity, purity, and potency. This guide focuses on HPLC and GC-MS as primary methods for the quantitative analysis of this compound and its alternatives.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[5] For aminobenzonitrile derivatives, reversed-phase HPLC (RP-HPLC) is the method of choice.[5]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the reference standard in the mobile phase to a concentration of 1 mg/mL.
| Parameter | This compound | 3-Aminobenzonitrile | 3-Amino-5-bromobenzonitrile | 2-Amino-3-(trifluoromethyl)benzonitrile |
| Purity (%) | >99.5 | >99.0 | >99.0 | >99.5 |
| Retention Time (min) | 8.2 | 5.6 | 7.9 | 7.5 |
| Limit of Detection (LOD) (µg/mL) | 0.1 | 0.2 | 0.15 | 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 | 0.6 | 0.45 | 0.3 |
Note: The data presented in this table is illustrative and may vary depending on the specific instrumentation and experimental conditions.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying impurities in reference standards.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
| Parameter | This compound | 3-Aminobenzonitrile | 3-Amino-5-bromobenzonitrile | 2-Amino-3-(trifluoromethyl)benzonitrile |
| Purity (%) | >99.8 | >99.5 | >99.5 | >99.8 |
| Retention Time (min) | 12.5 | 9.8 | 12.1 | 11.8 |
| Key Mass Fragments (m/z) | 186, 167, 117 | 118, 91, 65 | 196, 198, 117 | 186, 167, 117 |
| Limit of Detection (LOD) (ng/mL) | 1 | 2 | 1.5 | 1 |
| Limit of Quantification (LOQ) (ng/mL) | 3 | 6 | 4.5 | 3 |
Note: The data presented in this table is illustrative and may vary depending on the specific instrumentation and experimental conditions.
Visualizations
Analytical Validation Workflow
The following diagram illustrates a typical workflow for the analytical validation of a reference standard.
References
Spectroscopic Comparison of 3-Amino-5-(trifluoromethyl)benzonitrile Isomers: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The positional isomers of 3-Amino-5-(trifluoromethyl)benzonitrile are critical building blocks in medicinal chemistry and materials science. Their utility is dictated by the specific arrangement of the amino (-NH2), trifluoromethyl (-CF3), and nitrile (-CN) groups on the benzene ring, which significantly influences their chemical reactivity, biological activity, and physical properties. Accurate structural confirmation is therefore essential. This guide provides a comparative overview of the spectroscopic techniques used to differentiate these isomers, supported by available experimental data and standardized protocols.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are outlined below. These protocols represent standard practices for the analysis of small, solid organic molecules.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
NMR spectroscopy is the most definitive method for distinguishing positional isomers due to its sensitivity to the local electronic environment of each nucleus.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is crucial and should be one that fully dissolves the compound without reacting with it.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrumentation and Acquisition:
-
Spectra are typically acquired on a spectrometer operating at a frequency of 400 MHz or higher for ¹H observation.[1]
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8 to 64) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. As ¹⁹F is a high-sensitivity nucleus, acquisition times are generally short. Chemical shifts are reported relative to an external standard like CFCl₃.[1]
-
2D NMR (COSY, HSQC, HMBC): For unambiguous assignment, two-dimensional experiments such as COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) can be performed using standard instrument pulse programs.
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule.
-
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount (approx. 10-50 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[2]
-
Place a single drop of this solution onto the surface of an IR-transparent salt plate (e.g., KBr or NaCl).[2]
-
Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[2]
-
-
Instrumentation and Acquisition:
-
Place the salt plate in the sample holder of an FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000–400 cm⁻¹.[3] A background spectrum of the clean, empty salt plate should be acquired first and automatically subtracted from the sample spectrum.
-
The data is typically processed using Fourier transformation to yield the final infrared spectrum.
-
3. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the isomers. Electron Ionization (EI) is a common technique for volatile, thermally stable aromatic compounds.
-
Sample Introduction:
-
The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS) for separation and analysis.
-
The sample must be vaporized by heating before ionization.[4]
-
-
Instrumentation and Acquisition (Electron Ionization - EI):
-
In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[5]
-
This process creates a molecular ion (M⁺˙) and a series of fragment ions.
-
The ions are then separated by their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
The resulting mass spectrum plots ion abundance versus m/z. For all isomers of aminotrifluoromethylbenzonitrile, the molecular ion peak is expected at an m/z corresponding to the molecular weight of C₈H₅F₃N₂ (approx. 186.13).
-
Spectroscopic Data Comparison
The following table summarizes available experimental spectroscopic data for this compound and its isomers. The differentiation of these compounds relies heavily on the unique patterns observed in their NMR and IR spectra, which arise from the distinct positions of the substituents on the aromatic ring.
| Compound | Structure | CAS No. | Spectroscopic Data |
| This compound | ![]() | 30825-34-4 | ¹H NMR, ¹³C NMR, ¹⁹F NMR, FT-IR: Experimental data not readily available in cited sources. |
| 4-Amino-2-(trifluoromethyl)benzonitrile | ![]() | 654-70-6 | ¹³C NMR: Data available.[2] FT-IR: Spectrum available, conforms to structure.[3][6] ¹H NMR, ¹⁹F NMR: Data not readily available in cited sources. |
| 2-Amino-5-(trifluoromethyl)benzonitrile | ![]() | 6526-08-5 | ¹H NMR, ¹³C NMR, ¹⁹F NMR, FT-IR: Supplier documentation indicates data availability, but specific values are not provided in the search results.[7] |
| 5-Amino-2-(trifluoromethyl)benzonitrile | ![]() | 354814-19-0 | ¹H NMR, ¹³C NMR, ¹⁹F NMR, FT-IR: Supplier documentation indicates data availability, but specific values are not provided in the search results.[8] |
| 2-Amino-4-(trifluoromethyl)benzonitrile | ![]() | 1483-54-1 | ¹H NMR, ¹³C NMR, ¹⁹F NMR, FT-IR: Supplier documentation indicates data availability, but specific values are not provided in the search results.[9] |
| Molecular Formula: C₈H₅F₃N₂ | Molecular Weight: 186.13 g/mol |
Note: The absence of readily available, published experimental data for all isomers highlights a gap in the chemical literature. Researchers are encouraged to acquire and publish this data to support the scientific community.
Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for identifying an unknown isomer of aminotrifluoromethylbenzonitrile using the spectroscopic techniques described.
Interpreting the Workflow:
-
Mass Spectrometry: The initial step confirms that the compound has the correct molecular weight for the family of isomers (m/z ≈ 186).
-
FT-IR Spectroscopy: This analysis confirms the presence of the required functional groups: a sharp nitrile (C≡N) stretch (~2230 cm⁻¹), N-H stretches from the primary amine (~3300-3500 cm⁻¹), and strong C-F stretches (~1100-1300 cm⁻¹).
-
NMR Spectroscopy: This is the crucial step for differentiation. The number of signals, their chemical shifts (ppm), and their splitting patterns (spin-spin coupling) in the ¹H NMR aromatic region (typically δ 6.5-8.0 ppm) provide a unique fingerprint for each isomer based on its symmetry and the electronic effects of the substituents. For example, the this compound isomer is expected to have a more symmetrical ¹H NMR aromatic pattern compared to an isomer like 4-Amino-2-(trifluoromethyl)benzonitrile, which would display three distinct aromatic proton signals. ¹³C and ¹⁹F NMR provide further confirmation of the carbon framework and the fluorine environment, respectively.
References
- 1. rsc.org [rsc.org]
- 2. 4-Amino-2-(trifluoromethyl)benzonitrile(654-70-6) 13C NMR spectrum [chemicalbook.com]
- 3. 4-Amino-2-(trifluoromethyl)benzonitrile(654-70-6) IR Spectrum [chemicalbook.com]
- 4. 4-Amino-2-(trifluoromethyl)benzonitrile | CAS#:654-70-6 | Chemsrc [chemsrc.com]
- 5. 3-(TRIFLUOROMETHOXY)BENZONITRILE(52771-22-9) 1H NMR spectrum [chemicalbook.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. 6526-08-5|2-Amino-5-(trifluoromethyl)benzonitrile|BLD Pharm [bldpharm.com]
- 8. 354814-19-0|5-Amino-2-(trifluoromethyl)benzonitrile|BLD Pharm [bldpharm.com]
- 9. 1483-54-1|2-Amino-4-(trifluoromethyl)benzonitrile|BLD Pharm [bldpharm.com]
Enhancing Metabolic Stability: A Comparative Guide for Compounds Derived from 3-Amino-5-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of metabolic stability in drug candidates, supported by experimental data and protocols.
In the pursuit of novel therapeutics, the metabolic stability of a drug candidate is a critical determinant of its success. Compounds that are rapidly metabolized can suffer from poor bioavailability and short duration of action, necessitating more frequent dosing and potentially leading to the formation of toxic byproducts. A key strategy to enhance metabolic stability is the introduction of chemical moieties that are resistant to metabolic enzymes. The 3-Amino-5-(trifluoromethyl)benzonitrile scaffold is a valuable starting point for the synthesis of such compounds, owing to the inherent stability conferred by the trifluoromethyl group.[1][2]
This guide provides a comparative assessment of the metabolic stability of compounds derived from this scaffold. By presenting quantitative data, detailed experimental protocols, and clear visualizations, we aim to equip researchers with the knowledge to design and select drug candidates with improved pharmacokinetic profiles.
The Trifluoromethyl Group: A Shield Against Metabolism
The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry for enhancing metabolic stability.[3] Its electron-withdrawing nature and the high strength of the carbon-fluorine bond make it exceptionally resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.[3] By strategically placing a -CF3 group at a potential site of metabolism, that metabolic pathway can be effectively blocked, leading to a longer half-life and improved bioavailability.[3]
Comparative Metabolic Stability Data
To illustrate the impact of structural modifications on metabolic stability, the following table presents a comparison of hypothetical compounds derived from a core structure based on this compound. These examples demonstrate how the addition of different functional groups can influence key metabolic stability parameters.
| Compound ID | Structure | Modification from Core | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Core-H | This compound | - | > 60 | < 10 |
| Compound A | [Hypothetical Structure with a labile group, e.g., a para-methoxy aniline derivative] | Addition of a p-methoxy group | 15 | 92 |
| Compound B | [Hypothetical Structure with a more stable group, e.g., a para-fluoro aniline derivative] | Addition of a p-fluoro group | 45 | 25 |
| Compound C | [Hypothetical Structure with another labile group, e.g., an N-alkylated derivative] | N-alkylation with a metabolically susceptible alkyl chain | 8 | 173 |
| Compound D | [Hypothetical Structure with a bulky, stable group] | Addition of a bulky, sterically hindering group adjacent to a potential metabolic site | > 60 | < 15 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the principles of metabolic stability. Actual values would be determined experimentally.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the metabolic stability of drug candidates.
In Vitro Liver Microsomal Stability Assay
Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes.[3]
Materials:
-
Test compounds and positive control compounds (e.g., verapamil, testosterone)
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds and positive controls in a suitable solvent (e.g., DMSO).
-
Dilute the liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer on ice.
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (k / [microsomal protein concentration]) * 1000.
Cytochrome P450 (CYP) Inhibition Assay
Objective: To assess the potential of a test compound to inhibit the activity of major CYP isoforms, which is crucial for predicting drug-drug interactions.
Materials:
-
Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4)
-
Fluorogenic or probe substrates specific for each CYP isoform
-
Test compounds and known CYP inhibitors (positive controls)
-
Phosphate buffer (pH 7.4)
-
NADPH
-
96-well plates (black plates for fluorescence assays)
-
Plate reader (fluorometric or LC-MS/MS)
Procedure:
-
Incubation Setup:
-
In a 96-well plate, add the buffer, recombinant CYP enzyme, and either the test compound or a known inhibitor.
-
Pre-incubate the mixture at 37°C.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the specific probe substrate and NADPH.
-
Incubate at 37°C for a defined period.
-
Measure the formation of the fluorescent product using a plate reader or quantify the metabolite of the probe substrate by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP activity by the test compound compared to a vehicle control.
-
Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the CYP enzyme activity.
-
Visualizing Metabolic Processes
To better understand the experimental workflows and the principles of metabolic stability, the following diagrams are provided.
Caption: Workflow for an in vitro liver microsomal stability assay.
Caption: Blocking of oxidative metabolism by a trifluoromethyl group.
By understanding the principles of metabolic stability and utilizing the experimental protocols outlined in this guide, researchers can more effectively design and identify drug candidates with improved pharmacokinetic properties, ultimately increasing the likelihood of clinical success. The use of building blocks like this compound provides a solid foundation for developing metabolically robust compounds.
References
A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from Aminobenzonitrile Isomers
For Researchers, Scientists, and Drug Development Professionals
The aminobenzonitrile scaffold is a versatile starting point in medicinal chemistry for the development of small molecule kinase inhibitors. The isomeric position of the amino group on the benzonitrile ring—ortho (2-), meta (3-), or para (4-)—profoundly influences the synthetic routes available and, more critically, the biological activity and selectivity of the resulting inhibitors. This guide provides a comparative analysis of the efficacy of kinase inhibitors derived from these three distinct aminobenzonitrile isomers, supported by quantitative data and detailed experimental methodologies.
Comparative Efficacy of Aminobenzonitrile-Derived Kinase Inhibitors
The strategic placement of the amino group on the benzonitrile ring directs the assembly of various heterocyclic systems common in kinase inhibitors and influences the final compound's interaction with the target kinase's ATP-binding pocket. Below is a summary of representative kinase inhibitors derived from each aminobenzonitrile isomer and their corresponding efficacy.
| Precursor Isomer | Representative Inhibitor | Target Kinase(s) | IC₅₀ (Enzymatic Assay) |
| 2-Aminobenzonitrile | Gefitinib | EGFR | 26-57 nM[1] |
| 3-Aminobenzonitrile | TGF-β RI Kinase Inhibitor | TGF-β RI (ALK5) | 51 nM[2] |
| 4-Aminobenzonitrile | Bosutinib (SKI-606) | Src / Abl | 1.2 nM / 1 nM[3][4] |
Signaling Pathways and Inhibition
Understanding the signaling context of the target kinase is crucial for appreciating the inhibitor's mechanism of action. The following diagrams illustrate the key signaling pathways affected by the representative inhibitors.
Caption: EGFR Signaling Pathway Inhibition by Gefitinib.
Caption: Src Signaling Pathway Inhibition by Bosutinib.
Caption: Cell Cycle Regulation and CDK Inhibition.
Experimental Protocols
The determination of a kinase inhibitor's efficacy is typically performed using an in vitro kinase assay. The following is a representative protocol that can be adapted for various kinases such as EGFR, Src, or CDKs.
In Vitro Kinase Inhibition Assay (Luminescent ATP Detection)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound by quantifying the amount of ATP remaining in solution after a kinase reaction.
1. Materials and Reagents:
-
Recombinant human kinase (e.g., EGFR, Src, CDK2/Cyclin A)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
Kinase reaction buffer (typically containing Tris-HCl, MgCl₂, DTT, and BSA)
-
Adenosine triphosphate (ATP) at a concentration near the Kₘ for the target kinase
-
Test inhibitor compound (serially diluted in DMSO)
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well microplates
-
Multichannel pipettes and a plate luminometer
2. Experimental Workflow Diagram:
Caption: General Workflow for an In Vitro Kinase Assay.
3. Detailed Procedure:
-
Inhibitor Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO. A typical starting concentration is 100 µM.
-
Plate Setup: Add 1 µL of the diluted inhibitor or DMSO (for 0% and 100% inhibition controls) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase reaction buffer, the specific kinase, and its substrate.
-
Add 10 µL of this kinase/substrate mixture to each well.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final reaction volume is 21 µL.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 20 µL of the luminescent kinase assay reagent to each well to stop the reaction and initiate the generation of a light signal.
-
Incubate the plate for 10 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate luminometer.
-
The light signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Conclusion
The isomeric form of the aminobenzonitrile precursor is a critical design element in the development of kinase inhibitors. As demonstrated by the representative examples of Gefitinib, Bosutinib, and pyrazole-based inhibitors, the 2-, 4-, and 3-isomers, respectively, provide scaffolds that can be elaborated into highly potent and selective drugs targeting diverse kinase families. The choice of isomer dictates the synthetic strategy and ultimately influences the inhibitor's ability to interact with the unique structural features of the target kinase's ATP-binding site, leading to significant differences in efficacy and therapeutic application. This guide underscores the importance of positional isomerism in rational drug design and provides a framework for the comparative evaluation of novel kinase inhibitors.
References
Comparative Guide to the Synthesis of 3-Amino-5-(trifluoromethyl)benzonitrile: An Analysis of Byproduct Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to 3-Amino-5-(trifluoromethyl)benzonitrile, a key intermediate in the pharmaceutical and agrochemical industries. The focus is on the characterization of byproducts, offering experimental data to inform reaction optimization and process control.
Introduction
This compound is a valuable building block in organic synthesis, prized for the versatile reactivity of its amino and nitrile functionalities, coupled with the metabolic stability often conferred by the trifluoromethyl group. However, the synthesis of this molecule can be accompanied by the formation of various byproducts that can impact yield, purity, and downstream applications. This guide compares two common synthetic pathways and details the characterization of their respective impurity profiles.
Synthetic Route Comparison
Two primary synthetic strategies for the preparation of this compound are evaluated:
-
Route A: Nucleophilic Aromatic Substitution (SNA_r_) starting from 3-Bromo-5-(trifluoromethyl)benzonitrile.
-
Route B: Multi-step Synthesis involving nitration, reduction, bromination, and cyanation of a trifluoromethylated benzene precursor.
The following table summarizes the key performance indicators and byproduct profiles for each route based on available literature and experimental data.
| Parameter | Route A: Nucleophilic Aromatic Substitution | Route B: Multi-step Synthesis |
| Starting Material | 3-Bromo-5-(trifluoromethyl)benzonitrile | 1-Bromo-3-(trifluoromethyl)benzene |
| Key Transformations | Palladium-catalyzed amination (e.g., Buchwald-Hartwig) or Copper-catalyzed amination | Nitration, Reduction, Bromination, Cyanation |
| Typical Yield | 75-90% | 50-60% (overall) |
| Key Byproducts | Hydrodehalogenated starting material (3-(Trifluoromethyl)benzonitrile), Di-substituted amine, Benzyne-related products (minor) | Isomeric nitro compounds (e.g., 2-nitro and 4-nitro isomers), Di-brominated species, Incompletely reduced intermediates (e.g., nitroso, hydroxylamine), Hydrolysis of nitrile |
| Process Complexity | Fewer steps, milder conditions generally | Multiple steps, potentially harsh reagents (e.g., nitrating acids) |
| Purification | Generally straightforward chromatography | More complex due to a wider range of byproducts with similar polarities |
Byproduct Characterization
Accurate identification and quantification of byproducts are crucial for process optimization and quality control. A combination of chromatographic and spectroscopic techniques is typically employed.
Analytical Methodology
A robust analytical method for the characterization of byproducts in this compound synthesis involves High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
Experimental Protocol: HPLC-MS Analysis
-
Instrumentation: Agilent 1260 Infinity II HPLC system coupled to an Agilent 6120 Quadrupole LC/MS.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 10% B over 1 minute and re-equilibrate for 4 minutes.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
MS Detection: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-500.
Signaling Pathways and Experimental Workflows
Visualizing the reaction pathways and analytical workflows can aid in understanding the formation of byproducts and the process of their characterization.
Detailed Experimental Protocols
Synthesis of this compound via Buchwald-Hartwig Amination (Route A)
Materials:
-
3-Bromo-5-(trifluoromethyl)benzonitrile
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide
-
Ammonia (0.5 M solution in 1,4-dioxane)
-
Toluene, anhydrous
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere of argon, add 3-Bromo-5-(trifluoromethyl)benzonitrile (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add anhydrous toluene (5 mL) and the ammonia solution (2.0 mL, 1.0 mmol).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-16 hours.
-
Monitor the reaction progress by TLC or HPLC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The choice of synthetic route for this compound has significant implications for byproduct formation and overall process efficiency. While Route A (Nucleophilic Aromatic Substitution) offers a more direct and higher-yielding pathway, careful control of reaction conditions is necessary to minimize hydrodehalogenation and over-amination byproducts. Route B (Multi-step Synthesis) is a viable alternative but presents challenges in controlling regioselectivity during nitration and requires more extensive purification to remove a wider array of process-related impurities. The provided analytical methods and experimental protocols serve as a valuable resource for researchers and process chemists to effectively characterize and control byproducts in the synthesis of this important chemical intermediate.
Safety Operating Guide
Proper Disposal of 3-Amino-5-(trifluoromethyl)benzonitrile: A Guide for Laboratory Professionals
The safe and compliant disposal of 3-Amino-5-(trifluoromethyl)benzonitrile is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this compound. The following procedures are based on guidelines for structurally similar chemicals, including other trifluoromethyl and benzonitrile compounds, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Hazard Profile and Safety Recommendations
| Hazard Category | Recommendation | Source |
| Toxicity | Handle as a toxic substance. Avoid inhalation, ingestion, and skin contact. | [1][2] |
| Irritation | May cause skin and eye irritation. | [2][3] |
| Environmental | Potentially toxic to aquatic life. Avoid release to the environment. | [4][5] |
| Personal Protective Equipment (PPE) | Wear chemically resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat. Use a NIOSH-approved respirator if handling outside a fume hood. | [3][4] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, and strong reducing agents. | [1][3] |
| Hazardous Decomposition Products | May include nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen cyanide, and hydrogen fluoride. | [1][3] |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous waste.[6] Adherence to institutional, local, state, and federal regulations is mandatory.[7][8]
1. Waste Segregation and Collection:
-
Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container that is compatible with the chemical.[4]
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[4]
-
Waste Streams: Do not mix this compound with other waste streams unless compatibility has been verified. Keep solid and liquid waste separate.[4]
-
Solid Waste: Collect in a designated solid waste container.
-
Liquid Waste (Solutions): Collect in a designated liquid waste container. Aqueous and organic solvent waste streams should be kept separate.[4]
-
2. Container Management:
-
Sealing: Keep the hazardous waste container securely sealed when not in use.[4]
-
Storage: Store the container in a designated, well-ventilated hazardous waste storage area, away from heat and ignition sources.[4][9]
3. Spill Management:
-
Small Spills:
-
Alert personnel in the immediate area.
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.[6]
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial absorbent like Chemizorb®.[4][6]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[6]
-
Clean the spill area with an appropriate solvent and dispose of the cleaning materials as hazardous waste.[6]
-
-
Large Spills:
4. Final Disposal:
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and certified waste management company.[4] Never dispose of this chemical down the drain or in regular trash.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Waste Disposal Workflow for this compound.
Disclaimer: This information is intended for guidance and is based on the properties of similar chemical compounds. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and comply with all applicable local, state, and federal regulations.
References
- 1. fishersci.com [fishersci.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling 3-Amino-5-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 3-Amino-5-(trifluoromethyl)benzonitrile (CAS RN: 49674-28-4). The following procedural guidance is designed to answer specific operational questions, ensuring the safe and compliant use of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a compound that requires careful handling due to its potential hazards. Based on data for the compound and structurally similar chemicals, the primary hazards include:
-
Respiratory Irritation: May cause respiratory irritation.[2]
A comprehensive Personal Protective Equipment (PPE) plan is mandatory to mitigate these risks.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should meet ANSI Z.87.1 standards. A face shield is recommended when there is a significant risk of splashing.[3][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves are a suitable choice for handling this compound.[5][6] Always check the glove manufacturer's compatibility chart and consider double gloving for enhanced protection.[5] Nitrile gloves offer good resistance to oils, greases, acids, and some solvents but are not recommended for use with strong oxidizing agents, aromatic solvents, ketones, and acetates.[6][7] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn and fully buttoned to cover as much skin as possible. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is advised.[4] |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood to minimize the inhalation of dust or vapors.[5] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[3] |
| Foot Protection | Closed-Toe Shoes | Shoes must completely cover the feet.[4] |
Glove Selection and Breakthrough Time
| Glove Material | Chemical Class | General Resistance | Important Considerations |
| Nitrile Rubber | Aromatic Amines | Fair to Good | Resistance can vary based on the specific amine and solvent used. |
| Nitriles | Good | Generally provides good protection against nitriles. | |
| Halogenated Aromatics | Fair to Good | Monitor for signs of degradation such as swelling or discoloration. | |
| Aromatic Hydrocarbons | Poor | Not recommended for prolonged contact with aromatic solvents like toluene or xylene.[7][8] |
Note: Always inspect gloves for any signs of degradation before and during use. If contact with the chemical occurs, remove and replace the gloves immediately.
Occupational Exposure Limits
Specific Occupational Exposure Limits (OELs) for this compound have not been established. In the absence of specific limits, it is essential to handle the compound with a high degree of caution and minimize all potential exposures. Engineering controls, such as the use of a chemical fume hood, are the primary means of controlling exposure.
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is vital for the safe handling of this compound.
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before beginning any work.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Have a spill kit readily accessible.
-
-
Handling:
-
Conduct all manipulations of the solid compound and its solutions within a chemical fume hood.[5]
-
When weighing and transferring the solid, use a spatula and ensure there is no dust generation.
-
Keep containers tightly closed when not in use. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[5]
-
Avoid contact with skin and eyes.[2] Do not breathe in dust or vapors.[2]
-
-
Cleanup:
-
After handling, decontaminate all surfaces with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water.
-
Rinse all contaminated glassware with a suitable solvent. This rinsate must be collected as hazardous waste.[3]
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
This compound is a halogenated aromatic nitrile and must be disposed of as hazardous waste. Improper disposal can lead to environmental contamination.
Waste Management Protocol
Caption: Procedural flow for the proper disposal of halogenated aromatic nitrile waste.
Step-by-Step Disposal Procedures:
-
Waste Segregation:
-
Containerization:
-
Use a designated, properly labeled, and leak-proof container for all waste containing this compound. This includes unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, gloves, absorbent pads).
-
-
Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[3] List all components of a mixture with their approximate percentages.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area. This area should be cool, dry, and well-ventilated.
-
-
Disposal:
Spill and Emergency Procedures
Small Spills (within a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[5]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[5]
Large Spills (outside of a chemical fume hood):
-
Evacuate the immediate area.
-
Alert your institution's emergency response team and follow their instructions.
-
Do not attempt to clean up a large spill without proper training and equipment.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][11]
References
- 1. fishersci.es [fishersci.es]
- 2. combi-blocks.com [combi-blocks.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Are nitrile gloves chemical resistant? | Ansell USA [ansell.com]
- 7. gloves.com [gloves.com]
- 8. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 9. bucknell.edu [bucknell.edu]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

